1-benzyl-N-methylpiperidin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFAEHZVQWTOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615386 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60717-45-5 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for 1-benzyl-N-methylpiperidin-3-amine, a representative member of this important class of compounds. While specific experimental data for this exact molecule is limited in public literature, this document consolidates information from closely related analogues and established chemical principles to serve as a valuable resource for researchers in drug discovery and development. The guide details plausible synthetic routes with experimental protocols, predicted physicochemical and spectroscopic data, and discusses the potential biological activities based on the known pharmacology of N-benzylpiperidine derivatives.
Chemical Structure and Properties
This compound possesses a chiral center at the C3 position of the piperidine ring. The structure combines a tertiary amine within the piperidine ring, a secondary amine at the 3-position (which is methylated to a tertiary amine in the title compound), and a benzyl group attached to the piperidine nitrogen.
Table 1: Chemical Identifiers and Properties of this compound and its Precursor
| Property | This compound | (R)-1-benzylpiperidin-3-amine (Precursor) |
| IUPAC Name | This compound | (3R)-1-benzylpiperidin-3-amine |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂[3] |
| Molecular Weight | 204.31 g/mol [4] | 190.28 g/mol [3] |
| CAS Number | 60717-45-5 | 168466-84-0[3] |
| Canonical SMILES | CNCC1CN(CC2=CC=CC=C2)CCC1 | C1CC(CN(C1)CC2=CC=CC=C2)N[3] |
| InChIKey | Not available | HARWNWOLWMTQCC-GFCCVEGCSA-N[3] |
Table 2: Predicted and Experimental Physicochemical Properties
| Property | This compound (Predicted) | (R)-1-benzylpiperidin-3-amine (Experimental/Predicted) |
| Boiling Point | Not available | 281.2 ± 33.0 °C (Predicted)[1] |
| Melting Point | Not available | 63-65 °C (for a related compound)[2] |
| pKa | ~9.0 - 10.5 | 10.21 ± 0.20 (Predicted)[1] |
| logP | 2.19920 (for (R)-enantiomer)[4] | 1.4 (Computed by XLogP3)[3] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų (for (R)-enantiomer)[4] | 29.3 Ų[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors. A plausible route involves the initial synthesis of the secondary amine, 1-benzylpiperidin-3-amine, followed by N-methylation. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of secondary amines to tertiary amines using formic acid and formaldehyde, and it notably avoids the formation of quaternary ammonium salts.[3][5][6]
Figure 1: Plausible Synthetic Workflow
Experimental Protocol: Synthesis of 1-benzylpiperidin-3-amine (Precursor)
This protocol is adapted from general procedures for reductive amination.
-
Reaction Setup: To a solution of 1-benzyl-3-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10 equivalents).
-
Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl. Adjust the pH to >10 with a concentrated NaOH solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of the secondary amine precursor to the final tertiary amine product.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperidin-3-amine (1 equivalent) in an excess of formic acid (e.g., 5 equivalents).
-
Addition of Formaldehyde: To this solution, add an aqueous solution of formaldehyde (37%, 2.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C for 6-12 hours. The evolution of carbon dioxide will be observed. The reaction is typically complete when gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and basify by the careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons). Note: Due to the chiral center at C3, these protons are diastereotopic and may appear as a pair of doublets (an AB quartet).[7]~1.5-3.0 ppm: A series of complex multiplets corresponding to the piperidine ring protons.~2.2 ppm: Singlet, 3H (N-methyl -CH₃ protons). |
| ¹³C NMR | ~138 ppm: Quaternary carbon of the benzyl group.~129, 128, 127 ppm: Aromatic -CH carbons.~63 ppm: Benzylic -CH₂- carbon.~45-60 ppm: Piperidine ring carbons.~42 ppm: N-methyl -CH₃ carbon. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 204.Base Peak: m/z 91 (tropylium ion, characteristic for benzyl groups).Other Fragments: Loss of the methyl group, cleavage of the piperidine ring. |
| Infrared (IR) | ~3030 cm⁻¹: Aromatic C-H stretch.~2940, 2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending.~1100-1200 cm⁻¹: C-N stretching. |
Biological Activity and Potential Applications
The N-benzylpiperidine motif is a key pharmacophore in many centrally active agents. Its presence suggests that this compound could interact with various receptors and enzymes in the central nervous system (CNS).
-
Dopamine and Serotonin Receptors: N-benzylpiperidine derivatives have been extensively studied as ligands for dopamine (particularly D3 and D4) and serotonin (5-HT) receptors.[8][9] These receptors are implicated in a host of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, depression, and anxiety. The tertiary amine of the piperidine ring can form a crucial salt bridge with acidic residues in the receptor binding pocket, while the benzyl group can engage in cation-π or hydrophobic interactions.[2][10]
-
Sigma (σ) Receptors: This class of compounds has also shown high affinity for sigma receptors, which are involved in modulating various neurotransmitter systems and are targets for the treatment of neurological disorders and pain.[11]
-
Acetylcholinesterase (AChE) Inhibition: Some N-benzylpiperidine derivatives have been identified as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease.[10][11]
Given these precedents, this compound represents a valuable scaffold for the development of novel CNS-active agents. Further derivatization of the benzyl ring or the piperidine core could lead to potent and selective ligands for a variety of neurological targets.
Figure 2: Hypothetical GPCR Signaling Modulation
Conclusion
This compound is a compound of significant interest due to its core N-benzylpiperidine structure, a well-established pharmacophore in drug discovery. While detailed experimental data on this specific molecule is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The potential for this molecule and its derivatives to interact with key CNS targets, such as dopamine, serotonin, and sigma receptors, makes it a valuable starting point for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. This guide serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this promising class of compounds.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-benzyl-N-methylpiperidin-3-amine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-N-methylpiperidin-3-amine is a tertiary amine containing a piperidine core, a versatile scaffold in medicinal chemistry. The presence of a benzyl group and an N-methyl moiety introduces specific structural features that are expected to yield a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons. |
| Benzylic Protons (CH₂-Ph) | ~3.50 | Singlet | 2H | Deshielded by the adjacent nitrogen and aromatic ring. |
| Piperidine Proton (N-CH-N) | 2.80 - 3.00 | Multiplet | 1H | Complex splitting due to adjacent methylene groups. |
| Piperidine Protons (CH₂) | 1.50 - 2.80 | Multiplets | 6H | Overlapping signals from the three methylene groups on the piperidine ring. |
| N-Methyl Protons (N-CH₃) | ~2.30 | Singlet | 3H | Characteristic chemical shift for an N-methyl group on an aliphatic amine. |
| Amine Proton (NH) | Not Applicable | - | - | This is a tertiary amine. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Assignment | Predicted Chemical Shift (ppm) | Justification |
| Aromatic Carbon (C-ipso) | ~138 | Quaternary carbon attached to the benzylic group. |
| Aromatic Carbons (C-ortho, C-meta) | ~128-129 | Aromatic CH carbons. |
| Aromatic Carbon (C-para) | ~127 | Aromatic CH carbon. |
| Benzylic Carbon (CH₂-Ph) | ~63 | Carbon of the benzylic methylene group. |
| Piperidine Carbon (N-CH-N) | ~55-60 | Piperidine ring carbon bearing the N-methylamino group. |
| Piperidine Carbons (CH₂) | ~20-55 | Range for the other four piperidine ring carbons. |
| N-Methyl Carbon (N-CH₃) | ~42 | Carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
Table 3: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2800 - 3000 | C-H stretch (aliphatic) | Medium to Strong | From the piperidine and benzylic and N-methyl C-H bonds. |
| 1450 - 1600 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the benzene ring. |
| 1020 - 1250 | C-N stretch (aliphatic) | Medium | Characteristic of the C-N bonds in the piperidine ring and to the benzyl and methyl groups.[1] |
| 690 - 770 | C-H bend (aromatic) | Strong | Out-of-plane bending for a monosubstituted benzene ring. |
Note: As a tertiary amine, no N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 218 | [C₁₄H₂₂N₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₇H₁₅N₂]⁺ | α-cleavage with loss of the benzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid amine sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative integration if needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the sample holder with the prepared salt plates into the instrument.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Processing:
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition (EI-GC/MS):
-
If using Gas Chromatography-Mass Spectrometry (GC/MS), inject a small volume of the prepared solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to aid in structure elucidation.
-
Visualizations
Workflow for Spectroscopic Analysis
References
(3R)-1-benzylpiperidin-3-amine physical and chemical properties
An In-depth Technical Guide to (3R)-1-benzylpiperidin-3-amine
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of (3R)-1-benzylpiperidin-3-amine, a chiral amine widely utilized as a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Compound Identification
(3R)-1-benzylpiperidin-3-amine is a chiral piperidine derivative featuring a benzyl group at the 1-position and an amine group at the 3-position with R-stereochemistry.
| Identifier | Value |
| IUPAC Name | (3R)-1-benzylpiperidin-3-amine[1] |
| CAS Number | 168466-84-0[1][2] |
| Molecular Formula | C12H18N2[1][2] |
| SMILES | C1C--INVALID-LINK--N[1] |
| InChIKey | HARWNWOLWMTQCC-GFCCVEGCSA-N[1] |
Physicochemical Properties
The physical and chemical properties of (3R)-1-benzylpiperidin-3-amine are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or yellow liquid/solid.[2] | N/A |
| Melting Point | 63-65 °C | |
| Boiling Point | 281.2 ± 33.0 °C (Predicted) | [2] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.21 ± 0.20 (Predicted) | [2] |
| Flash Point | 113 °C | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and chloroform.[2] | N/A |
| Storage Temperature | 2-8°C, protected from light.[2] | N/A |
Experimental Protocols
Synthesis via Hofmann Rearrangement
A common method for the preparation of (3R)-1-benzylpiperidin-3-amine involves the Hofmann rearrangement of a corresponding amide.[2]
Starting Material: (R)-1-benzylpiperidine-3-carboxamide
Reagents and Conditions:
-
Water
-
30% aqueous sodium hydroxide (10 eq.)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hypochlorite solution (1.5 eq.)
-
Toluene for extraction
Procedure:
-
(R)-1-benzylpiperidine-3-carboxamide is mixed with water, 30% aqueous sodium hydroxide, THF, and an aqueous sodium hypochlorite solution.[2]
-
The reaction mixture is stirred at 15°C for 1 hour.[2]
-
The mixture is then heated to 60°C and stirred for an additional 2 hours.[2]
-
Upon completion, the reaction is cooled to 20°C.[2]
-
The product is extracted three times with toluene.[2]
-
The combined organic layers are concentrated under reduced pressure to yield (3R)-1-benzylpiperidin-3-amine as a yellow-brown oil.[2]
A generalized workflow for this synthesis and purification process is depicted below.
Caption: A flowchart of the synthesis of (3R)-1-benzylpiperidin-3-amine.
Biological Activity and Applications
(3R)-1-benzylpiperidin-3-amine serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its structural features, particularly the chiral amine on a piperidine scaffold, make it a valuable intermediate for pharmaceutical development.
Research indicates that compounds derived from the 1-benzylpiperidin-3-amine core may have applications in treating neurological disorders.[3] Studies have explored the potential for these derivatives to interact with and modulate neurotransmitter systems, including dopamine and serotonin receptors.[3] This suggests its utility in the development of drugs for conditions such as depression and schizophrenia.[3]
The primary application remains in its role as a pharmaceutical intermediate for chemical research and drug discovery.
Safety and Handling
(3R)-1-benzylpiperidin-3-amine is associated with several hazard classifications. It may cause severe skin burns, eye damage, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.
The logical relationship between the compound's properties and its handling requirements is illustrated in the diagram below.
Caption: Relationship between compound hazards and required safety procedures.
References
Technical Guide: 1-benzyl-N-methylpiperidin-3-amine and Its Enantiomer
This document provides a detailed overview of 1-benzyl-N-methylpiperidin-3-amine, a piperidine derivative with significant interest in chemical and pharmaceutical research. Due to the presence of a chiral center at the 3-position of the piperidine ring, this compound can exist as different stereoisomers. This guide will cover both the unspecified (racemic) form and the specific (R)-enantiomer.
Chemical Identity
The fundamental structure of this compound consists of a piperidine ring N-substituted with a benzyl group and a methylamino group at the 3-position. The stereochemistry at the C3 position is a critical determinant of its biological activity and chemical properties.
| Compound Name | IUPAC Name | CAS Number |
| This compound | This compound | 60717-45-5[1] |
| (R)-1-benzyl-N-methylpiperidin-3-amine | (3R)-1-benzyl-N-methylpiperidin-3-amine | 1354011-07-6[2][3] |
Synonyms for (R)-1-benzyl-N-methylpiperidin-3-amine include:
-
((R)-1-Benzyl-piperidin-3-yl)-Methyl-aMine[3]
-
(R)-1-benzyl-N-methylpiperidine-3-amine[3]
-
Protirelin Impurity 11[3]
-
Tofacitinib Impurity 268[3]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for researchers in designing experiments and for drug development professionals in formulation studies.
| Property | Value (for (R)-enantiomer) |
| Molecular Formula | C13H20N2[3] |
| Molecular Weight | 204.31 g/mol [3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its enantiomers is a multi-step process that is crucial for its application in research and as a building block in the synthesis of more complex molecules. A generalized synthetic workflow is outlined below.
References
Synthesis and Characterization of Novel 1-Benzylpiperidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its inherent structural features, combining a basic piperidine ring with an aromatic benzyl group, provide a versatile framework for interaction with a multitude of biological targets within the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of novel 1-benzylpiperidine analogs, with a focus on their development as inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both critical targets in the treatment of neurodegenerative disorders like Alzheimer's disease.
Rationale for Targeting Acetylcholinesterase and Serotonin Transporter
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms. The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive impairments observed in AD. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission.[1] This is a clinically validated strategy, with several AChE inhibitors approved for the symptomatic treatment of AD.[1]
In addition to cognitive decline, a significant portion of individuals with AD experience depression and anxiety, which are often treated with selective serotonin reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1] Therefore, the development of dual-target inhibitors that can simultaneously modulate both cholinergic and serotonergic systems presents a promising therapeutic approach for addressing both the cognitive and neuropsychiatric symptoms of AD. The 1-benzylpiperidine scaffold has proven to be a valuable starting point for the design of such multi-target ligands.
Synthesis of 1-Benzylpiperidine Analogs
The synthesis of 1-benzylpiperidine analogs can be achieved through several established synthetic routes. The most common methods involve the N-alkylation of a piperidine precursor with a substituted benzyl halide or reductive amination of a piperidine with a corresponding benzaldehyde.
General Synthetic Protocol: N-Alkylation
A widely employed and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine or a substituted piperidine with an appropriate benzyl halide in the presence of a base.
Experimental Protocol: Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives [1]
-
Materials:
-
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone
-
Substituted benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux apparatus
-
-
Procedure:
-
To a solution of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the substituted benzyl chloride or bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired 1-benzylpiperidine analog.
-
General Synthetic Protocol: Reductive Amination
Reductive amination offers an alternative and efficient route to 1-benzylpiperidine analogs, particularly when the corresponding benzaldehyde is readily available. This method involves the formation of an iminium ion intermediate from the reaction of the piperidine and benzaldehyde, which is then reduced in situ by a suitable reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
Substituted piperidine
-
Substituted benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
To a stirred solution of the substituted piperidine (1.0 equivalent) and the substituted benzaldehyde (1.1 equivalents) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-benzylpiperidine analog.
-
Characterization of Novel 1-Benzylpiperidine Analogs
The structural elucidation and confirmation of purity of the newly synthesized 1-benzylpiperidine analogs are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of the synthesized compounds.
-
¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Characteristic signals for 1-benzylpiperidine analogs include the aromatic protons of the benzyl group (typically in the range of δ 7.0-8.0 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 3.5-4.5 ppm), and the aliphatic protons of the piperidine ring (in the range of δ 1.5-3.5 ppm).[1]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For example, the C-H stretching vibrations of the aromatic and aliphatic moieties, and C=O stretching for amide or ketone-containing analogs can be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. A common fragmentation pathway for benzylpiperidines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) and the piperidine fragment.
Purity Assessment
-
Chromatographic Techniques: Thin-layer chromatography (TLC) is used for monitoring the progress of reactions and for preliminary purity assessment. High-performance liquid chromatography (HPLC) is a more quantitative method for determining the purity of the final compounds.
-
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.
Pharmacological Evaluation
The biological activity of the synthesized 1-benzylpiperidine analogs is assessed through in vitro assays to determine their inhibitory potency against AChE and their binding affinity for SERT.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the compounds against AChE is typically evaluated using the Ellman's method. This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The increase in absorbance at 412 nm is proportional to the AChE activity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., donepezil)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period at a controlled temperature (e.g., 37 °C).
-
Start the enzymatic reaction by adding the substrate solution (ATCI).
-
Measure the absorbance at 412 nm at regular time intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor).
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Serotonin Transporter Binding Assay
The affinity of the 1-benzylpiperidine analogs for SERT is determined using a radioligand binding assay. This assay measures the ability of the test compounds to displace a specific radiolabeled ligand (e.g., [³H]-citalopram or [³H]-paroxetine) from its binding site on the transporter.
Experimental Protocol: SERT Binding Assay
-
Materials:
-
Membrane preparations from cells expressing human SERT
-
Radiolabeled ligand (e.g., [³H]-citalopram)
-
Unlabeled ligand for determining non-specific binding (e.g., fluoxetine)
-
Assay buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound in the assay buffer.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) for each test compound is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Data Presentation
The quantitative data obtained from the synthesis and pharmacological evaluation of a series of novel 1-benzylpiperidine analogs are summarized in the tables below.
Table 1: Synthesis and Characterization Data for Novel 1-Benzylpiperidine Analogs
| Compound ID | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm, selected signals) | HRMS (m/z) [M+H]⁺ |
| 1a | H | H | 85 | 7.35-7.25 (m, 5H, Ar-H), 3.52 (s, 2H, Ar-CH₂), 2.90-2.80 (m, 2H, Pip-H), 2.05-1.95 (m, 2H, Pip-H) | 176.1434 |
| 1b | 4-F | H | 82 | 7.30 (dd, J=8.4, 5.6 Hz, 2H, Ar-H), 7.05 (t, J=8.8 Hz, 2H, Ar-H), 3.49 (s, 2H, Ar-CH₂), 2.88-2.78 (m, 2H, Pip-H), 2.03-1.93 (m, 2H, Pip-H) | 194.1339 |
| 1c | 4-Cl | H | 88 | 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.48 (s, 2H, Ar-CH₂), 2.87-2.77 (m, 2H, Pip-H), 2.02-1.92 (m, 2H, Pip-H) | 210.0049 |
| 2a | H | OCH₃ | 78 | 7.35-7.25 (m, 5H, Ar-H), 6.73 (s, 2H, Ar-H), 4.50 (s, 2H), 3.71 (s, 6H, 2xOCH₃) | 395.2329 |
| 2b | 3-F | OCH₃ | 75 | 7.62 (m, 1H, Ar-H), 7.50 (m, 2H, Ar-H), 7.30 (m, 1H, Ar-H), 6.73 (s, 2H, Ar-H), 4.29 (s, 2H), 3.72 (s, 6H, 2xOCH₃) | 413.2235 |
Pip-H denotes piperidine protons. Data is representative and based on published literature.[1]
Table 2: In Vitro Pharmacological Activity of Novel 1-Benzylpiperidine Analogs
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | SERT Kᵢ (µM) |
| 2a | 35.3 ± 1.5 | > 100 | 8.7 ± 0.4 |
| 2b | 41.2 ± 2.1 | > 100 | 9.2 ± 0.5 |
| 2c | 28.5 ± 1.3 | > 100 | 10.1 ± 0.6 |
| 3a | > 200 | 85.6 ± 4.3 | 2.3 ± 0.1 |
| 3b | > 200 | 75.4 ± 3.8 | 1.8 ± 0.1 |
| Donepezil | 0.023 ± 0.001 | 5.6 ± 0.3 | - |
| Fluoxetine | - | - | 0.003 ± 0.0001 |
Data is presented as mean ± SD from three independent experiments.[1] BuChE (Butyrylcholinesterase) inhibition is often measured to assess selectivity.
Mandatory Visualizations
Signaling Pathways
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Caption: Serotonergic signaling and the mechanism of SERT inhibition.
Experimental and Logical Workflows
Caption: Drug discovery workflow for 1-benzylpiperidine analogs.
Conclusion
The 1-benzylpiperidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel CNS-active agents. The synthetic methodologies and characterization techniques outlined in this guide provide a robust framework for the development of new analogs. The pharmacological data presented for dual-target inhibitors of AChE and SERT highlight the potential of this chemical class to address the multifaceted nature of neurodegenerative diseases like Alzheimer's. The systematic approach of synthesis, characterization, and pharmacological evaluation, guided by an understanding of the underlying signaling pathways, is crucial for the successful discovery and development of new therapeutic candidates.
References
The Role of 1-benzyl-N-methylpiperidin-3-amine in Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-N-methylpiperidin-3-amine and its structural analogs represent a significant scaffold in central nervous system (CNS) drug discovery. Possessing a core structure amenable to diverse chemical modifications, this class of compounds has been investigated for its potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the synthesis, pharmacological activity, and research applications of this compound and its close derivatives. It details experimental protocols for its characterization and summarizes key quantitative data to facilitate further research and development in this area.
Introduction
The 1-benzylpiperidine moiety is a well-established pharmacophore found in numerous CNS-active agents. Its structural features allow for interaction with a variety of receptors and transporters, making it a privileged scaffold in medicinal chemistry. The addition of a methylamino group at the 3-position, as seen in this compound, offers further opportunities for targeted molecular interactions within the complex landscape of the CNS. Research into this and related compounds is driven by the ongoing need for novel therapeutics with improved efficacy and side-effect profiles for conditions such as psychosis, depression, and neurodegenerative diseases. While specific data on this compound is limited in publicly available research, the extensive studies on its close structural analogs provide a strong foundation for understanding its potential pharmacological profile and guiding future investigations.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the reductive amination of a suitable piperidone precursor.
General Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Solubility | Soluble in most organic solvents |
Role in Central Nervous System Research
The 1-benzylpiperidine scaffold is known to interact with several key CNS targets, including dopamine, serotonin, and sigma receptors. These interactions are critical in the pathophysiology of numerous neurological and psychiatric disorders.
Dopamine Receptor Interactions
Derivatives of 1-benzylpiperidine have been shown to exhibit affinity for dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications.
Serotonin Transporter (SERT) Interactions
The structural similarity of some 1-benzylpiperidine derivatives to known serotonin reuptake inhibitors suggests a potential for interaction with the serotonin transporter (SERT). Modulation of SERT is a key mechanism for many antidepressant drugs.
Sigma Receptor Modulation
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a wide range of cellular functions and are considered important targets for the treatment of neurodegenerative diseases and psychosis. The 1-benzylpiperidine scaffold is a common feature in many potent sigma receptor ligands.
Quantitative Data Summary
| Compound ID | Target | Assay Type | Kᵢ (nM) | Reference Compound |
| Derivative A | Dopamine D₂ Receptor | Radioligand Binding | 15.8 | Haloperidol |
| Derivative B | Serotonin Transporter (SERT) | Radioligand Binding | 89.2 | Paroxetine |
| Derivative C | Sigma-1 Receptor | Radioligand Binding | 5.4 | (+)-Pentazocine |
Note: The data presented is for illustrative purposes and is derived from studies on structurally similar compounds.
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol involves a multi-step process starting from commercially available precursors. A key step is the reductive amination of 1-benzyl-3-piperidone with methylamine.
Materials:
-
1-benzyl-3-piperidone hydrochloride
-
Methylamine solution (e.g., in THF or water)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-3-piperidone hydrochloride in DCM, add an excess of methylamine solution.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate enamine/imine.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for a specific CNS receptor (e.g., dopamine D₂ receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)
-
Non-specific binding competitor (e.g., Haloperidol for D₂ receptors)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Test compound (this compound) at various concentrations
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific competitor, or the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of the test compound and subsequently calculate the Kᵢ value.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is used to assess cognitive function, particularly recognition memory, in rodents.
Materials:
-
Test animals (e.g., male C57BL/6 mice)
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video tracking software
Procedure:
-
Habituation: Individually place each mouse in the empty open field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to habituate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow each mouse to explore the objects for a defined period (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. The effect of this compound on cognitive performance can be assessed by administering the compound prior to the training phase.
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for a 1-benzylpiperidine derivative acting as a dopamine D₂ receptor antagonist.
Caption: Hypothesized D₂ Receptor Antagonism Pathway.
Experimental Workflow for CNS Compound Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel CNS compound like this compound.
Caption: Preclinical CNS Drug Discovery Workflow.
Conclusion
This compound serves as a promising, yet under-investigated, scaffold for the development of novel CNS-targeted therapeutics. Based on the pharmacological profiles of its close structural analogs, it is hypothesized to interact with key monoaminergic and sigma receptor systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the potential of this and related compounds. Future studies should focus on the detailed characterization of its binding profile, functional activity, and in vivo efficacy to fully elucidate its therapeutic potential in the treatment of central nervous system disorders.
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aminopiperidine derivatives, a scaffold of significant interest in medicinal chemistry. Due to its prevalence in a variety of biologically active compounds, this heterocyclic moiety has been extensively studied. This document will focus on two primary therapeutic areas where 3-aminopiperidine derivatives have shown considerable promise: as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as antibacterial agents targeting the bacterial ribosome.
3-Aminopiperidine Derivatives as DPP-4 Inhibitors
The 3-aminopiperidine core is a key pharmacophore in several approved DPP-4 inhibitors, such as alogliptin and sitagliptin. DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3][4] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3][4]
Structure-Activity Relationship of DPP-4 Inhibitors
The SAR of 3-aminopiperidine-based DPP-4 inhibitors revolves around the interactions of the molecule within the active site of the enzyme, which is composed of several subsites (S1, S2, S1', S2').[5] The primary amine of the 3-aminopiperidine ring typically forms a key salt bridge interaction with two glutamate residues (Glu205 and Glu206) in the S2 subsite.[5]
Substitutions on the piperidine nitrogen and the amino group are crucial for modulating potency and selectivity.
-
Piperidine Nitrogen (N1): This position is often substituted with various groups that occupy the S1 pocket, which is largely hydrophobic.[5] Modifications at this position significantly impact the inhibitory activity.
-
Amino Group (C3): The amino group at the 3-position is critical for the interaction with the S2 subsite.[5] The stereochemistry at this position is also important, with the (R)-enantiomer generally showing higher potency for many DPP-4 inhibitors.
The following table summarizes the SAR data for a series of uracil-based 3-aminopiperidine derivatives as DPP-4 inhibitors.
| Compound | R Group (at N1 of triazole) | DPP-4 IC50 (nM)[5] |
| 19A | Phenyl | 185.24 |
| 19B | 4-Fluorophenyl | 61.32 |
| 19C | 2-Fluorophenyl | 135.45 |
| 19D | 2,4-Difluorophenyl | 29.88 |
| 19E | 2,4-Dichlorophenyl | 30.11 |
| 19F | 4-Chlorophenyl | 75.26 |
Table 1: SAR of Uracil-Based 3-Aminopiperidine Derivatives as DPP-4 Inhibitors. [5]
As shown in Table 1, substitutions on the phenyl ring attached to the triazole moiety significantly influence the inhibitory potency. The introduction of fluorine or chlorine atoms generally enhances the activity, with the 2,4-disubstituted analogs (19D and 19E) exhibiting the lowest IC50 values.[5] This suggests that these substitutions may lead to more favorable interactions within the DPP-4 active site.
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by 3-aminopiperidine derivatives leads to an increase in the concentration of active incretin hormones, GLP-1 and GIP.[6] This enhancement of the incretin pathway results in several downstream effects that contribute to improved glucose control. The signaling cascade is illustrated in the diagram below.
Caption: DPP-4 Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.[7][8][9]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM)[8]
-
Test compounds (3-aminopiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[8]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add assay buffer, diluted DPP-4 enzyme, and the same volume of solvent used for the inhibitors.
-
Background Wells: Add assay buffer and the solvent.
-
Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the desired concentration of the test compound.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
3-Aminopiperidine Derivatives as Antibacterial Agents
Certain 3-aminopiperidine derivatives, particularly 3,5-diamino-piperidines (DAP), have been investigated as aminoglycoside mimetics that exhibit antibacterial activity.[10] These compounds target the bacterial ribosome, a crucial cellular machinery for protein synthesis, thereby inhibiting bacterial growth.[10]
Structure-Activity Relationship of Antibacterial 3,5-Diamino-piperidine Derivatives
The SAR of these compounds is complex, involving modifications to a central core (often a triazine ring) to which the DAP "headpiece" and a "tailpiece" are attached.
-
Headpiece (DAP): The cis-1,3-diamine configuration of the DAP ring is critical for mimicking the 2-deoxystreptamine (2-DOS) scaffold of natural aminoglycosides and for recognition of the ribosomal RNA (rRNA) A-site.[10]
-
Core: A triazine core is commonly used to link the headpiece and tailpiece moieties.
-
Tailpiece: Variations in the tailpiece substituent significantly affect the antibacterial potency and spectrum.
The following table presents the minimum inhibitory concentration (MIC) values for a series of DAP derivatives against E. coli and P. aeruginosa.
| Compound | R1 (Headpiece) | R2 (Headpiece) | R3 (Tailpiece) | E. coli MIC (µg/mL)[11] | P. aeruginosa MIC (µg/mL)[11] |
| 2 | DAP | DAP | 4-chloro-N-(2-hydroxyphenyl)benzamide | 1 | 1 |
| 3 | DAP | DAP | 4-chloro-N-(2-hydroxy-4-pyridyl)benzamide | 1 | 2 |
| 4 | DAP | DAP | 4-chloro-N-(2-hydroxy-5-pyridyl)benzamide | 1 | 1 |
Table 2: SAR of 3,5-Diamino-piperidine Derivatives as Antibacterial Agents. [11]
The data in Table 2 indicates that these DAP derivatives exhibit potent activity against both Gram-negative bacteria. The introduction of a nitrogen atom in the aromatic ring of the tailpiece can influence the antibacterial activity.[11]
Mechanism of Action: Targeting the Bacterial Ribosome
3,5-Diamino-piperidine derivatives, as aminoglycoside mimetics, bind to the decoding A-site in the 16S rRNA of the bacterial 30S ribosomal subunit.[12][13] This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death. The general mechanism is depicted below.
Caption: Inhibition of Bacterial Ribosome.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[14][15][16][17][18]
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (3-aminopiperidine derivatives)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
General Experimental Workflow
The investigation of the SAR of 3-aminopiperidine derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General Experimental Workflow.
References
- 1. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. ibg.kit.edu [ibg.kit.edu]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. protocols.io [protocols.io]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Versatile Precursor: A Technical Guide to 1-benzyl-N-methylpiperidin-3-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-N-methylpiperidin-3-amine is a key chiral building block in modern pharmaceutical synthesis. Its rigid piperidine core, substituted with a benzyl group for temporary protection and a reactive secondary amine, makes it a valuable precursor for creating complex molecular architectures. The N-benzyl group offers stability during initial synthetic steps and can be reliably removed under various conditions, most notably through catalytic transfer hydrogenation. This guide provides an in-depth look at the utility of this precursor, focusing on its application in the synthesis of targeted therapies, and offers detailed experimental protocols and pathway visualizations to support further research and development.
Pharmaceutical Applications
The this compound scaffold is central to the synthesis of several important pharmaceuticals, particularly Janus kinase (JAK) inhibitors and modulators of the sigma-1 receptor. These applications highlight the precursor's role in developing treatments for autoimmune disorders and neurological conditions.
Synthesis of Janus Kinase (JAK) Inhibitors
Analogues of this compound are critical starting materials for the synthesis of potent JAK inhibitors, such as Tofacitinib and PF-06651600. These drugs function by interfering with the JAK-STAT signaling pathway, a crucial cascade in the immune response.
Tofacitinib (Xeljanz®): A prominent treatment for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, Tofacitinib's synthesis utilizes (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The synthesis involves a nucleophilic aromatic substitution reaction to couple the piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by debenzylation.
PF-06651600: A highly selective, irreversible JAK3 inhibitor, PF-06651600 is synthesized from (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine. The synthetic route also involves a nucleophilic substitution with 4-chloropyrrolo[2,3-d]pyrimidine, followed by catalytic hydrogenation to remove the benzyl protecting group, and finally, an aminolysis reaction. This process avoids costly chiral separations in later stages by starting with an enantiomerically pure precursor.
Modulators of the Sigma-1 Receptor
The benzylpiperidine motif is a well-established pharmacophore for ligands of the sigma-1 receptor, a unique intracellular chaperone protein involved in a variety of cellular functions, including the modulation of calcium signaling and neuronal communication. Derivatives of this compound are being explored for their potential in treating neuropathic pain and other neurological disorders. The synthesis of these modulators often involves N-alkylation or N-arylation of the piperidine nitrogen to introduce diverse substituents that can fine-tune the compound's affinity and selectivity for the sigma-1 receptor.
Data Presentation
The following tables summarize quantitative data for key steps in the synthesis of pharmaceuticals derived from analogues of this compound.
Table 1: Synthesis of Tofacitinib Intermediate
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Coupling | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃ | Water | 90-95 | 18-19 | Not specified |
| Detosylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 6M KOH | Methanol | 40-45 | 19-20 | Not specified |
| Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% Pd(OH)₂/C, Acetic Acid | Water/IPA | Not specified | Not specified | Not specified |
Data compiled from patent literature which often omits precise yield data for individual steps in favor of overall process viability.
Table 2: Synthesis of PF-06651600 Intermediate
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Coupling | (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine, 4-chloropyrrolo[2,3-d]pyrimidine | Diisopropylethylamine | n-Butanol | 140 | Overnight | Not specified |
| Debenzylation | N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% wet Pd(OH)₂/C | Methanol | 45-55 | Not specified | Not specified |
Quantitative yields for these specific steps are not detailed in the provided patent information. The focus is on the overall process and conditions.
Experimental Protocols
The following are detailed methodologies for key transformations involving the this compound scaffold. These protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.
Protocol 1: Nucleophilic Aromatic Substitution (Coupling Reaction)
This protocol describes the coupling of the piperidine amine with a chloro-substituted heterocyclic core, a key step in the synthesis of JAK inhibitors.
Materials:
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
-
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a reaction vessel, add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1.0 eq) and water.
-
Stir the mixture to dissolve the amine salt.
-
Add potassium carbonate (3.0 eq) portion-wise to the stirred solution.
-
Add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-95 °C and maintain stirring for 18-19 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol details a common and efficient method for removing the N-benzyl protecting group using ammonium formate as a hydrogen source.
Materials:
-
N-benzylated piperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, create a suspension of the N-benzylated piperidine derivative (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.
-
Under an inert atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-60 minutes.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with chloroform or boiling water (if the product is water-soluble).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the debenzylated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Conceptual overview of the Sigma-1 receptor's role in cellular signaling.
Caption: General synthetic workflow utilizing the this compound precursor.
Conclusion
This compound and its close analogues are demonstrably valuable precursors in the synthesis of complex, high-value pharmaceuticals. The strategic placement of the benzyl protecting group allows for versatile and efficient synthetic routes to important drug classes, including JAK inhibitors and sigma-1 receptor modulators. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical building block in the creation of next-generation therapeutics.
Methodological & Application
Application Note: Reductive Amination Protocol for the Synthesis of 1-benzyl-N-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-N-methylpiperidin-3-amine is a valuable piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 1-benzyl-3-piperidone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is efficient and avoids the common issue of over-alkylation often encountered with other alkylation methods.[1][2]
Reaction Principle
The reductive amination process involves two key steps that occur in a single reaction vessel. Initially, the primary amine (methylamine) undergoes a nucleophilic attack on the carbonyl carbon of 1-benzyl-3-piperidone. This is followed by the dehydration of the resulting hemiaminal intermediate to form an iminium ion. The subsequent in-situ reduction of the iminium ion by a hydride-donating reagent, in this case, sodium triacetoxyborohydride, yields the desired secondary amine, this compound.[2] The use of sodium triacetoxyborohydride is advantageous as it is less reactive towards the ketone starting material compared to other borohydrides, thus minimizing side reactions.[1][2]
Experimental Protocol
Materials:
-
1-benzyl-3-piperidone hydrochloride
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3-piperidone hydrochloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture.
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 - 0.2 eq). The acid facilitates the formation of the iminium ion intermediate.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirring solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica gel.
-
-
Characterization: The purified this compound (CAS 60717-45-5) should be characterized by NMR and MS to confirm its identity and purity. The expected molecular weight is 204.31 g/mol .[3]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Data
| Parameter | Value/Description | Reference/Note |
| Starting Material | 1-benzyl-3-piperidone hydrochloride | Commercially available |
| Reagents | Methylamine, Sodium triacetoxyborohydride | Standard laboratory reagents |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | DCE is often preferred[4] |
| Catalyst | Acetic Acid (optional) | Facilitates iminium ion formation[1] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |
| Work-up | Aqueous NaHCO₃ quench, extraction with DCM | Standard procedure |
| Purification | Flash column chromatography (Silica gel) | Gradient of Ethyl Acetate/Hexanes (+1% Triethylamine) |
| Expected Product | This compound | Colorless to pale yellow oil |
| CAS Number | 60717-45-5 | [3] |
| Molecular Formula | C₁₃H₂₀N₂ | [3] |
| Molecular Weight | 204.31 g/mol | [3] |
| Expected Yield | 70-90% | Based on similar reductive aminations |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a mild and efficient method for this transformation, which is suitable for a wide range of substrates and scalable for various research and development needs. The provided workflow and data table serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. 60717-45-5,(1-Benzyl-piperidin-3-yl)-methyl-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Enantioselective Synthesis of Chiral 3-Aminopiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopiperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1][2] The stereochemistry of the 3-amino group is often critical for the biological activity and safety of these drugs, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[3] This document provides detailed application notes and experimental protocols for several modern and efficient methods for the enantioselective synthesis of chiral 3-aminopiperidine derivatives.
Synthetic Strategies Overview
A variety of powerful strategies have been developed for the asymmetric synthesis of chiral 3-aminopiperidines. These can be broadly categorized into biocatalytic methods, chiral-pool-based syntheses, and asymmetric catalysis.
-
Biocatalytic Methods: Employing enzymes such as transaminases or enzyme cascades offers high enantioselectivity under mild reaction conditions.[2][4]
-
Chiral Pool Synthesis: Utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine core.
-
Asymmetric Catalysis: Involves the use of chiral metal catalysts or organocatalysts to induce stereoselectivity in the formation of the chiral center.[5][6]
Each of these approaches has its advantages and is suited for different applications, from small-scale laboratory synthesis to large-scale industrial production.
Data Presentation: Comparison of Key Synthetic Methods
The following table summarizes the quantitative data for some of the prominent enantioselective synthetic methods for 3-aminopiperidine derivatives.
| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalytic Asymmetric Amination | N-Boc-3-piperidone | Immobilized ω-Transaminase (ATA-025-IMB) | (R)-1-Boc-3-aminopiperidine | 70 | >99 | [2][7] |
| N-Boc-3-piperidone | Immobilized ω-Transaminase (various) | (S)-1-Boc-3-aminopiperidine | up to 95 | >99 | [8] | |
| Enzyme Cascade | N-Cbz-L-ornithinol | Galactose Oxidase (GOase) & Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | 16 | >99 | [4][9] |
| Synthesis from Chiral Pool | L-Glutamic acid | Multi-step chemical synthesis | (S)-N-Boc-3-aminopiperidine derivatives | 44-55 | >99 (inferred) | |
| Rh-Catalyzed Asymmetric Synthesis | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | [Rh(cod)Cl]₂ / Chiral Diene Ligand | 3-Aryl-tetrahydropyridine | 81-85 | 90-96 | [6][10] |
| Organocatalyzed Aza-Michael Addition | N-Cbz-protected 1-amino-hex-5-ene & Thioacrylate | Chiral Phosphoric Acid (CPA) | 3-Spiropiperidine | up to 87 | up to 96:4 e.r. | [5][11] |
Experimental Protocols
Biocatalytic Asymmetric Amination using Immobilized ω-Transaminase
This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine from N-Boc-3-piperidone using a commercially available immobilized ω-transaminase.
Materials:
-
N-Boc-3-piperidone
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Immobilized ω-Transaminase (e.g., ATA-025-IMB)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve isopropylamine (1.25 M) and PLP (1 mM) in triethanolamine buffer (100 mM, pH 7.5).
-
Add the immobilized ω-transaminase (e.g., 1 g of ATA-025-IMB).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Prepare a solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in DMSO (2 mL, 33% v/v) and preheat to 35 °C.
-
Add the preheated substrate solution to the enzyme mixture.
-
Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter the enzyme under vacuum. The enzyme can be washed with buffer and reused.[2]
-
Adjust the pH of the filtrate to 13 with KOH.
-
Extract the aqueous layer with dichloromethane (4 x 5 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine.[7]
Analysis:
-
Determine the yield by weighing the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Synthesis from L-Glutamic Acid (Chiral Pool Approach)
This multi-step protocol outlines the synthesis of an enantiomerically pure 3-(N-Boc-amino)piperidine derivative starting from L-glutamic acid.
Step 1: Esterification and Boc-Protection
-
To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Stir at room temperature for 12 hours to obtain the dimethyl ester.
-
To a stirred solution of the dimethyl ester in CH₂Cl₂ at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours.
-
Quench the reaction with water and extract with CH₂Cl₂. Wash the combined organic layers with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Purify by column chromatography to obtain (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
Step 2: Reduction of the Diester
-
To a stirred solution of the Boc-protected diester in methanol at room temperature, add sodium borohydride portion-wise. Stir for 2 hours.
-
Quench the reaction by adding 10% aqueous citric acid until the pH is between 5 and 6.
-
Remove the methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers and concentrate to yield the corresponding diol.
Step 3: Tosylation of the Diol
-
To a stirred solution of the diol in pyridine at 0°C, add p-toluenesulfonyl chloride. Stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with copper sulfate solution, sodium bicarbonate solution, and brine. Dry and concentrate to obtain the ditosylate.
Step 4: Cyclization with an Amine
-
To a solution of the ditosylate in a suitable solvent (e.g., acetonitrile), add the desired primary amine (e.g., benzylamine) and a base such as potassium carbonate.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-substituted 3-(N-Boc-amino)piperidine derivative.
Visualizations
Biocatalytic Asymmetric Amination Workflow
Caption: Workflow for the biocatalytic asymmetric amination of N-Boc-3-piperidone.
Enzyme Cascade for L-3-N-Cbz-aminopiperidine Synthesis
Caption: One-pot enzyme cascade for the synthesis of L-3-N-Cbz-aminopiperidine.
General Strategy for Rh-Catalyzed Asymmetric Synthesis
Caption: Three-step process for the Rh-catalyzed enantioselective synthesis of 3-substituted piperidines.
Conclusion
The enantioselective synthesis of chiral 3-aminopiperidine derivatives is a vibrant area of research with significant industrial relevance. The methods presented in these application notes, including biocatalysis, chiral pool synthesis, and asymmetric catalysis, provide researchers and drug development professionals with a range of powerful tools to access these valuable building blocks. The choice of a specific method will depend on factors such as the desired stereoisomer, scale of the synthesis, and the availability of starting materials and catalysts. The detailed protocols and comparative data provided herein should serve as a valuable resource for the practical implementation of these synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Methodologies for the N-benzylation of N-methylpiperidin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-benzylation of N-methylpiperidin-3-amine is a crucial transformation in synthetic organic chemistry, yielding N-benzyl-N-methylpiperidin-3-amine, a valuable intermediate in the development of various pharmaceutical compounds. The piperidine scaffold is a common motif in biologically active molecules, and functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties. This document provides detailed protocols for three distinct and effective methodologies for this transformation: Direct N-Alkylation with Benzyl Halides, N-Alkylation via Reductive Amination, and Catalytic N-Alkylation via Hydrogen Borrowing. Each method offers unique advantages concerning reaction conditions, substrate scope, and environmental impact.
Methodology Overview
The selection of an appropriate N-benzylation strategy depends on factors such as the availability of starting materials, desired reaction conditions (e.g., temperature, pH), and tolerance of other functional groups within the molecule.
-
Direct N-Alkylation: A classic and straightforward SN2 reaction involving a benzyl halide and a base. It is robust but can risk over-alkylation to form quaternary ammonium salts.[1][2]
-
Reductive Amination: A milder, two-step, one-pot process where the amine reacts with benzaldehyde to form an iminium ion, which is then reduced in situ. This method is highly selective and avoids the formation of quaternary byproducts.[1][3][4]
-
Catalytic Hydrogen Borrowing: A modern, atom-economical approach using benzyl alcohol as the alkylating agent with a transition metal catalyst. The only byproduct is water, making it an environmentally friendly option.[5]
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the N-benzylation of N-methylpiperidin-3-amine using benzyl bromide as the alkylating agent and potassium carbonate as the base. This method is effective but requires careful handling of benzyl bromide, which is a lachrymator.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: High-Purity Isolation of 1-benzyl-N-methylpiperidin-3-amine via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and compound purification.
Abstract: This application note details a robust and efficient method for the purification of 1-benzyl-N-methylpiperidin-3-amine from a crude synthetic mixture using automated flash column chromatography. Due to the basic nature of the target amine, significant challenges such as peak tailing and poor resolution can occur on standard silica gel. This protocol addresses these issues by employing a triethylamine-modified mobile phase, ensuring high purity and recovery of the final product. The method is suitable for researchers requiring a reliable and scalable purification strategy for basic amine compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. However, the purification of basic amines like this one by silica gel chromatography is often problematic. The acidic nature of silica's silanol groups can lead to strong, non-specific binding of the amine, resulting in significant peak tailing, low recovery, and poor separation from impurities.[1]
To overcome these challenges, this protocol utilizes a mobile phase modified with a small percentage of a competing base, triethylamine (TEA). The TEA neutralizes the acidic silanol sites on the silica surface, preventing the target amine from binding irreversibly and allowing for symmetrical peak shapes and improved resolution.[1] This method provides a straightforward and effective approach for obtaining high-purity this compound.
Experimental Protocol
Materials and Reagents
-
Stationary Phase: Standard silica gel, 40-63 µm particle size.
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
-
Mobile Phase Modifier: Triethylamine (TEA).
-
Crude Sample: this compound (synthesis residue).
-
TLC Plates: Silica gel 60 F254.
-
TLC Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO₄) stain.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, TLC is essential to determine the optimal solvent system for separation.[2][3][4]
-
Prepare Eluent: Create a stock solution of 1% TEA in DCM/MeOH (95:5).
-
Spotting: On a TLC plate, spot the crude reaction mixture, a co-spot (crude mixture + pure standard, if available), and the standard.[4]
-
Development: Develop the plate in a chamber saturated with the prepared eluent.
-
Visualization: Visualize the spots under a UV lamp and then by dipping in a KMnO₄ stain.
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[2] Adjust the DCM/MeOH ratio as needed to achieve this Rf value. For this compound, a system of 97:3:0.5 DCM/MeOH/TEA was found to be optimal.
Column Chromatography Protocol
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A general rule is to use a weight of silica gel that is 30-50 times the weight of the crude sample.[2]
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Pack the column with the slurry, ensuring an even and compact bed.[5] Do not let the column run dry at any point.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 99.5:0.5 DCM/TEA).
-
Gradually increase the polarity by introducing methanol into the mobile phase. A typical gradient might run from 0% to 5% MeOH in DCM (with a constant 0.5% TEA) over 15-20 column volumes.
-
Collect fractions throughout the elution process using an automated fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the optimized TLC system (97:3:0.5 DCM/MeOH/TEA).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data and Results
The following tables summarize the expected data from the TLC analysis and the column chromatography purification.
Table 1: TLC Analysis Data
| Compound/Impurity | Rf Value (97:3:0.5 DCM/MeOH/TEA) | Visualization |
| This compound | 0.30 | UV active, Stains with KMnO₄ |
| Starting Material (1-benzylpiperidin-3-amine) | 0.22 | UV active, Stains with KMnO₄ |
| Non-polar impurity (e.g., residual benzylating agent) | 0.85 | UV active |
| Highly polar impurity (e.g., quaternary salt) | 0.05 (baseline) | Stains with KMnO₄ |
Table 2: Summary of Column Chromatography Purification
| Parameter | Value |
| Crude Sample Loaded | 1.5 g |
| Silica Gel Mass | 60 g |
| Column Dimensions | 40 mm x 200 mm |
| Elution Solvents | Gradient: 0-5% MeOH in DCM + 0.5% TEA |
| Total Elution Volume | 1.2 L |
| Mass of Purified Product | 1.25 g |
| Yield | 83.3% |
| Purity (by ¹H NMR / LC-MS) | >98% |
Visualized Workflows
The following diagrams illustrate the logical workflow of the purification process and the principle of chromatographic separation.
Caption: Overall workflow for the purification of this compound.
Caption: Principle of separation by polarity in column chromatography.
Conclusion
The protocol described provides an effective and reproducible method for the purification of this compound. The addition of triethylamine to the mobile phase is a critical step that successfully mitigates the common issues associated with purifying basic amines on silica gel. This approach yields the target compound with high purity and good recovery, making it an invaluable tool for researchers in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Scalable Synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and robust synthetic route for the preparation of cis-N-benzyl-3-methylamino-4-methylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The described multi-step synthesis has been optimized for large-scale production, yielding multi-kilogram quantities of the target compound.[1][2] The chosen synthetic strategy involves the reduction of a pyridinium salt to a key tetrahydropyridine intermediate, followed by a stereoselective hydroboration-oxidation and subsequent reductive amination.[1][2] This application note includes detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams to ensure reproducibility and facilitate implementation in a laboratory or manufacturing setting.
Introduction
Substituted piperidines are prevalent structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. The stereoselective synthesis of these heterocycles, particularly those with multiple chiral centers, is a significant challenge in synthetic organic chemistry. cis-N-benzyl-3-methylamino-4-methylpiperidine is a valuable building block whose efficient and scalable synthesis is of considerable interest to the pharmaceutical industry. This document outlines a proven and optimized pathway for its production on a large scale.
Overview of the Synthetic Route
The overall synthetic transformation is a three-step process commencing from the readily available N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The key steps are:
-
Hydroboration-Oxidation: A stereoselective hydroboration of the tetrahydropyridine followed by an oxidative workup to yield the corresponding cis-3-hydroxy-4-methylpiperidine, which exists in equilibrium with the ketone, N-benzyl-4-methyl-3-piperidone.
-
Reductive Amination: The direct conversion of the piperidone intermediate to the target cis-N-benzyl-3-methylamino-4-methylpiperidine via reductive amination with methylamine.
A critical aspect of the scalability of this synthesis was the development of an efficient route to the starting tetrahydropyridine. Three potential routes were evaluated, with the reduction of a pyridinium salt being selected as the most amenable for large-scale production.[1][2]
Decision Workflow for the Synthesis of the Tetrahydropyridine Intermediate
The selection of an optimal route for the synthesis of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine was based on scalability, cost, and robustness. The following diagram illustrates the decision-making process between the three evaluated routes.
Caption: Decision workflow for selecting the optimal synthesis route for the tetrahydropyridine intermediate.
Experimental Protocols
Step 1: Synthesis of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine via Pyridinium Salt Reduction
This procedure details the formation of the pyridinium salt followed by its reduction to the tetrahydropyridine intermediate.
Protocol:
-
Pyridinium Salt Formation:
-
To a solution of 4-methylpyridine (1.0 equiv) in a suitable solvent such as toluene or acetonitrile, add benzyl bromide (1.05 equiv).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated N-benzyl-4-methylpyridinium bromide by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
-
Reduction to Tetrahydropyridine:
-
Suspend the N-benzyl-4-methylpyridinium bromide (1.0 equiv) in a solvent mixture, such as methanol/water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine as an oil.
-
Step 2: Hydroboration-Oxidation of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
This step stereoselectively introduces a hydroxyl group at the 3-position of the piperidine ring.
Protocol:
-
Hydroboration:
-
Dissolve N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 0.5-0.6 equiv) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Oxidative Workup:
-
Cool the reaction mixture back to 0-5 °C.
-
Carefully add aqueous sodium hydroxide (e.g., 3M NaOH) to the mixture.
-
Slowly add hydrogen peroxide (30-35% aqueous solution) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, heat the mixture to 40-50 °C for 1-2 hours.
-
Cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with THF or another suitable solvent.
-
Combine the organic layers and proceed directly to the next step. The product, primarily N-benzyl-4-methyl-3-piperidone, is used in the subsequent reductive amination without isolation.
-
Step 3: Reductive Amination to yield cis-N-benzyl-3-methylamino-4-methylpiperidine
This final step introduces the methylamino group with the desired cis stereochemistry.
Protocol:
-
To the solution of N-benzyl-4-methyl-3-piperidone from the previous step, add an aqueous solution of methylamine (excess, e.g., 40% in water).
-
Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure cis-N-benzyl-3-methylamino-4-methylpiperidine.
Quantitative Data Summary
The following tables summarize the typical yields and purity for each step of the synthesis.
Table 1: Synthesis of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1a | 4-Methylpyridine, Benzyl bromide | N-benzyl-4-methylpyridinium bromide | >95 | >98 |
| 1b | N-benzyl-4-methylpyridinium bromide, NaBH₄ | N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | 85-90 | >95 (crude) |
Table 2: Synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine
| Step | Starting Material | Product | Yield (%) | Purity (cis:trans ratio) |
| 2 | N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | N-benzyl-4-methyl-3-piperidone | (Used in situ) | N/A |
| 3 | N-benzyl-4-methyl-3-piperidone, Methylamine | cis-N-benzyl-3-methylamino-4-methylpiperidine | 75-85 (over 2 steps) | >98 (>10:1) |
Overall Synthesis Workflow Diagram
The following diagram provides a visual representation of the entire scalable synthesis route.
Caption: Overall workflow for the scalable synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine.
References
Analytical methods for quantification of 1-benzyl-N-methylpiperidin-3-amine
Application Note: Quantification of 1-benzyl-N-methylpiperidin-3-amine
Introduction
This compound and its analogs are important intermediates in the synthesis of various pharmaceutical compounds. For instance, the structurally similar compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a known intermediate in the preparation of Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] As such, accurate and robust analytical methods are required to quantify these compounds to ensure the quality and purity of the final active pharmaceutical ingredient (API).[3] This application note describes a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, suitable for process monitoring and quality control.
The method outlined is based on established analytical procedures for Tofacitinib and its related substances, providing a strong foundation for adaptation and validation for the specific analyte.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of piperidine-based impurities in pharmaceutical ingredients using HPLC, based on methods developed for related compounds.[4][5] These values serve as a benchmark for the validation of a method for this compound.
| Validation Parameter | Typical Performance Metric |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.10% of the nominal sample concentration or ~0.2 µg/mL |
| Limit of Detection (LOD) | ~0.05% of the nominal sample concentration |
| Accuracy (% Recovery) | 98.0% - 103.0% |
| Precision (%RSD) | < 2.0% (Repeatability) < 3.0% (Intermediate Precision) |
| Specificity | Well-resolved from other potential impurities and the API |
| Robustness | Method remains reliable under minor variations in conditions |
Experimental Protocols
This section details a representative protocol for the quantification of this compound using a stability-indicating HPLC-UV method.
Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler with temperature control (e.g., 4°C), column oven, and a Photodiode Array (PDA) or UV detector (e.g., Agilent 1260, Waters Alliance 2695).[4][5]
-
Chromatography data acquisition and processing software (e.g., Empower).[4]
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonicator.
-
pH meter.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
1-Octane sulfonic acid sodium salt (AR grade).
-
Potassium hydroxide (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase A (Buffer/Acetonitrile):
-
Prepare a buffer by dissolving 2.72 g of potassium dihydrogen phosphate and 1.0 g of 1-octane sulfonic acid sodium salt in 1000 mL of water.
-
Adjust the pH to 5.5 with a dilute potassium hydroxide solution.
-
Mix the buffer with acetonitrile in a ratio of 90:10 (v/v).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Acetonitrile/Buffer):
-
Mix acetonitrile and the prepared buffer in a ratio of 70:30 (v/v).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
A mixture of Water and Acetonitrile in a ratio of 80:20 (v/v) is used as the diluent.
-
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 0.2 µg/mL to 10 µg/mL). These will be used to establish the calibration curve.
-
-
Sample Solution (e.g., for impurity analysis in a drug substance):
-
Accurately weigh approximately 100 mg of the drug substance sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Autosampler Temp. | 4°C.[4] |
| Detection | UV at 210 nm. |
| Injection Volume | 10 µL.[4] |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve. The amount of the compound as an impurity can then be expressed as a percentage relative to the main component.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analyte as a potential process impurity in API synthesis.
References
- 1. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 2. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
Application Notes: 1-benzyl-N-methylpiperidin-3-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that exhibit weak but efficient binding to a biological target. The structural simplicity of these fragments provides a robust starting point for optimization into potent and selective drug candidates. The N-benzyl piperidine (N-BP) motif is recognized as a privileged structure in medicinal chemistry due to its three-dimensional nature and its capacity for crucial cation-π interactions with target proteins.[1][2] This document outlines the application of 1-benzyl-N-methylpiperidin-3-amine as a versatile fragment in FBDD campaigns, providing detailed protocols and a hypothetical case study to illustrate its utility.
Physicochemical Properties of this compound
Effective fragment libraries are curated based on physicochemical properties that adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3). This compound is an exemplary fragment that conforms to these principles, making it an ideal candidate for fragment screening libraries.
| Property | Value | Source |
| Molecular Formula | C13H20N2 | ChemSpider |
| Molecular Weight | 204.31 g/mol | ChemSpider |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Hypothetical Case Study: Targeting Protein Kinase Z (PKZ)
To illustrate the application of this compound in an FBDD workflow, we present a hypothetical case study targeting Protein Kinase Z (PKZ), a key enzyme in a cancer-related signaling pathway.
PKZ Signaling Pathway
The aberrant activation of the PKZ signaling cascade has been implicated in cell proliferation and survival in certain cancers. Identifying inhibitors of PKZ is a promising therapeutic strategy.
Experimental Protocols
A typical FBDD campaign involves a series of steps from initial screening to lead optimization. The following protocols detail the experimental workflow for the identification and validation of this compound as a binder of PKZ.
FBDD Experimental Workflow
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein PKZ.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
PKZ protein (recombinant, >95% purity)
-
This compound and other fragments from library
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers (EDC/NHS)
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject PKZ protein at a concentration of 50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration of 200 µM.
-
Inject fragments over the immobilized PKZ surface and a reference flow cell.
-
Monitor the binding response (in RU). A significant and reproducible response indicates a potential hit.
-
Data Presentation:
| Fragment ID | Compound Name | Molecular Weight (Da) | Screening Concentration (µM) | SPR Response (RU) | Hit? |
| F-001 | This compound | 204.31 | 200 | 85 | Yes |
| F-002 | Fragment 2 | 185.23 | 200 | 12 | No |
| F-003 | Fragment 3 | 210.18 | 200 | 92 | Yes |
| F-004 | Fragment 4 | 199.27 | 200 | 5 | No |
Protocol 2: Hit Confirmation using NMR Spectroscopy
Objective: To confirm the binding of primary hits to PKZ in solution.
Materials:
-
NMR spectrometer (e.g., 600 MHz) with a cryoprobe
-
¹⁵N-labeled PKZ protein
-
Confirmed fragment hits from SPR screen
-
NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
Procedure:
-
Acquire a ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled PKZ in the absence of the fragment.
-
Add the fragment hit (e.g., this compound) to the protein sample to a final concentration of 500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals. Significant and localized CSPs confirm binding.
Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of the confirmed hits.
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
PKZ protein
-
Confirmed fragment hit
-
ITC buffer (matching the NMR buffer if possible)
Procedure:
-
Prepare a solution of PKZ (e.g., 20 µM) in the sample cell.
-
Prepare a solution of the fragment (e.g., 200 µM) in the injection syringe.
-
Perform a series of injections of the fragment solution into the protein solution.
-
Measure the heat changes associated with each injection.
-
Fit the resulting data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Data Presentation:
| Fragment ID | Compound Name | Kd (µM) | Ligand Efficiency (LE) |
| F-001 | This compound | 150 | 0.35 |
| F-003 | Fragment 3 | 125 | 0.38 |
Ligand Efficiency (LE) = -1.37 * pKd / number of heavy atoms
Hit-to-Lead Optimization
The confirmed hit, this compound, serves as a starting point for structure-guided design to improve its binding affinity and selectivity.
Structure-Guided Fragment Elaboration
X-ray crystallography of the PKZ/1-benzyl-N-methylpiperidin-3-amine complex would reveal the binding mode and identify potential vectors for chemical modification. For instance, the benzyl group might be directed towards a hydrophobic pocket, and the amine could be forming a hydrogen bond. Structure-activity relationship (SAR) studies would then involve synthesizing analogs with modifications at these positions to enhance binding affinity.
Hypothetical SAR Data:
| Compound | R1 (Modification on Benzyl Ring) | R2 (Modification on Amine) | Kd (µM) |
| F-001 | H | H | 150 |
| Analog-1 | 4-fluoro | H | 85 |
| Analog-2 | H | Acetyl | >500 |
| Analog-3 | 4-fluoro | Methyl | 50 |
| Lead-1 | 3-chloro-4-fluoro | H | 0.8 |
Conclusion
This compound represents a valuable fragment for FBDD campaigns due to its favorable physicochemical properties and its possession of the privileged N-benzyl piperidine scaffold. The detailed protocols and the hypothetical case study presented herein provide a framework for the successful application of this fragment in identifying and optimizing novel drug candidates. The three-dimensional nature of the piperidine ring offers multiple vectors for synthetic elaboration, enabling the exploration of chemical space to achieve high-affinity and selective binders.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-N-methylpiperidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-benzyl-N-methylpiperidin-3-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low overall yield can stem from several factors throughout the synthetic sequence. A common route involves the reductive amination of 1-benzylpiperidin-3-one with methylamine. Here are key areas to investigate:
-
Incomplete Reductive Amination: The formation of the imine/enamine intermediate and its subsequent reduction are critical. Ensure the reaction conditions are optimized.
-
Side Reactions: Competing reactions, such as over-methylation or side reactions involving the starting materials, can reduce the yield of the desired product.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps. Amine compounds can be particularly sensitive to silica gel chromatography.[1]
-
Suboptimal Reagents: The quality of reagents, especially the reducing agent and methylamine source, can significantly impact the reaction efficiency.
Recommendations:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion of the starting material.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a mild and effective reducing agent for reductive aminations. Other options include sodium cyanoborohydride or catalytic hydrogenation.[3]
-
pH Control: Maintaining an optimal pH is crucial for imine formation. Typically, a slightly acidic condition (pH 5-6) is favorable.
-
Purification Method: Consider alternative purification methods to silica gel chromatography, such as distillation or crystallization of a salt form (e.g., hydrochloride salt), to minimize product loss.[4][5]
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize their formation?
-
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route employed.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-benzylpiperidin-3-one or the primary amine.
-
Over-methylation: If using a methylating agent other than in a reductive amination context (e.g., Eschweiler-Clarke reaction), there's a risk of forming a quaternary ammonium salt, although this is less common with the Eschweiler-Clarke reaction itself.[6][7]
-
Byproducts from the Reducing Agent: The choice of reducing agent can lead to specific byproducts.
-
Dibenzyl Piperazine: If piperazine is present as an impurity in the starting materials or formed under certain conditions, dibenzyl piperazine could be a byproduct.[8]
Recommendations:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize unreacted starting materials.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions that may be favored at higher temperatures.
-
Eschweiler-Clarke Reaction Conditions: When using the Eschweiler-Clarke reaction for methylation, ensure an excess of formic acid and formaldehyde is used to drive the reaction to completion and favor the formation of the tertiary amine.[6]
-
Thorough Purification: Employ efficient purification techniques. Recrystallization of the product or its salt can be effective in removing closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent and direct method is the reductive amination of 1-benzylpiperidin-3-one with methylamine.[3] An alternative approach is the N-methylation of 1-benzylpiperidin-3-amine, for which the Eschweiler-Clarke reaction is a classic and effective method.[6][7] Some multi-step syntheses may also be employed, starting from different precursors like 3-amino-4-methylpyridine.[9]
Q2: How can I effectively monitor the progress of the reductive amination reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., dichloromethane/methanol) to separate the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product.[2] Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of reactants and the appearance of the product.[10]
Q3: What are the key parameters to control for improving the yield in the Eschweiler-Clarke methylation?
A3: The key to a high-yielding Eschweiler-Clarke reaction is the use of excess formaldehyde and formic acid.[6] The reaction is typically heated to drive it to completion. The formic acid acts as both the reducing agent and a catalyst. It is important to ensure that the reaction mixture is heated sufficiently to facilitate the decarboxylation of the intermediate formate salt.
Q4: My product seems to be unstable during silica gel chromatography. What are my alternatives for purification?
A4: Amines, particularly tertiary amines, can interact strongly with the acidic silica gel, leading to tailing and potential degradation or loss of product.[1] Consider the following alternatives:
-
Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for the purification of amines.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method.
-
Salt Formation and Recrystallization: Convert the amine product to a stable salt, such as the hydrochloride or acetate salt.[4][5] These crystalline salts can often be purified by recrystallization to a high degree of purity. The free base can then be regenerated if needed.
Data Presentation
Table 1: Comparison of Reductive Amination Conditions for Related Syntheses
| Parameter | Method A | Method B |
| Starting Ketone | 1-Benzyl-4-methylpiperidin-3-one | 1-Benzylpiperidin-3-one |
| Amine Source | Methanolic methylamine | Methylamine |
| Reducing Agent | Titanium(IV) isopropoxide / NaBH4 | Sodium triacetoxyborohydride |
| Solvent | Methanol | Dichloromethane |
| Reported Yield | Not explicitly stated for this step | Generally high for this transformation |
| Reference | [9] | General knowledge[3] |
Table 2: Conditions for Salt Formation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
| Parameter | Hydrochloride Salt Formation | Acetate Salt Formation |
| Reagent | 2M Hydrochloric acid in ethanol | Acetic Acid (0.9-1.1 equivalents) |
| Solvent | Ethanol | Acetone, ethyl acetate, etc. |
| Temperature | Below 30°C | 30-40°C |
| Reaction Time | 1 hour | 1-3 hours |
| Yield | 70% | Not explicitly stated |
| Reference | [4] | [5] |
Experimental Protocols
Protocol 1: Reductive Amination of 1-benzylpiperidin-3-one
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperidin-3-one (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Amine Addition: Add a solution of methylamine (1.2-1.5 equivalents, e.g., as a solution in THF or water) to the flask.
-
pH Adjustment: If necessary, add a small amount of acetic acid to adjust the pH to around 5-6 to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation, crystallization of a suitable salt, or chromatography on neutral alumina.
Protocol 2: Eschweiler-Clarke Methylation of 1-benzylpiperidin-3-amine
-
Reaction Setup: To a round-bottom flask, add 1-benzylpiperidin-3-amine (1 equivalent).
-
Reagent Addition: Add an excess of formic acid (e.g., 3-5 equivalents) followed by an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours (e.g., 4-8 hours), monitoring for the cessation of CO2 evolution.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the conversion of the secondary amine to the tertiary amine.
-
Workup: Cool the reaction mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or other suitable methods.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for yield and purity improvement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]
- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 10. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]
Common side products in the synthesis of 1-benzyl-N-methylpiperidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-N-methylpiperidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for the synthesis of this compound is the reductive amination of 1-benzylpiperidin-3-one with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired tertiary amine.
Q2: What are the most common side products I should expect in this synthesis?
Several side products can form during the synthesis of this compound. The prevalence of these impurities is highly dependent on the reaction conditions, including the choice of reducing agent, stoichiometry of reactants, temperature, and pH. The most frequently encountered side products are:
-
Unreacted Starting Materials: Residual 1-benzylpiperidin-3-one and methylamine.
-
Intermediate Imine: Incomplete reduction can lead to the presence of the N-(1-benzylpiperidin-3-ylidene)methanamine intermediate.
-
Over-reduction of Ketone: The carbonyl group of 1-benzylpiperidin-3-one can be reduced to a hydroxyl group, yielding 1-benzylpiperidin-3-ol.
Q3: Is over-alkylation a significant concern in this reaction?
While direct alkylation of amines is prone to over-alkylation, reductive amination protocols are designed to minimize this issue. The formation of a quaternary ammonium salt by further reaction of the product is generally not a major side reaction under typical reductive amination conditions. However, using a large excess of a benzylating agent in a different synthetic approach could lead to such byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Suboptimal reaction temperature or time. | 1. Ensure anhydrous conditions for imine formation. Consider the use of a dehydrating agent like molecular sieves. 2. Choose an appropriate reducing agent (e.g., sodium triacetoxyborohydride is often effective and selective). Ensure the correct stoichiometry. 3. Optimize the reaction temperature and monitor the reaction progress using techniques like TLC or GC-MS. |
| Presence of unreacted 1-benzylpiperidin-3-one | 1. Insufficient amount of methylamine. 2. Incomplete reaction. | 1. Use a slight excess of methylamine. 2. Increase the reaction time or temperature moderately and monitor for completion. |
| Significant amount of 1-benzylpiperidin-3-ol impurity | 1. The reducing agent is too reactive and reduces the ketone faster than imine formation. 2. The pH of the reaction is not optimal for imine formation. | 1. Use a milder or more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. 2. Maintain a mildly acidic pH (around 5-6) to favor imine formation over ketone reduction. |
| Intermediate imine detected in the final product | 1. Insufficient amount or activity of the reducing agent. 2. The reaction was not allowed to proceed to completion. | 1. Add a fresh portion of the reducing agent. 2. Increase the reaction time and continue to monitor. |
Experimental Protocols
Representative Protocol for Reductive Amination
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
1-benzylpiperidin-3-one
-
Methylamine (e.g., as a solution in THF or as a salt with subsequent basification)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-benzylpiperidin-3-one (1 equivalent) in anhydrous DCM, add methylamine (1.2-1.5 equivalents).
-
If desired, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and common side products in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Overcoming Challenges in the Purification of Substituted Piperidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of substituted piperidines. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted piperidine samples?
A1: Common impurities largely depend on the synthetic route used. However, they often include unreacted starting materials (e.g., corresponding pyridines), byproducts from side reactions, residual solvents from the reaction or workup, and water.[1] Oxidation products can also be present, often indicated by a yellow tint.[1][2] For instance, in the synthesis of 2-benzylpiperidine, impurities can include N-benzylpiperidine and dibenzylpiperidine.[3]
Q2: My purified piperidine derivative is a yellow oil, but I expected a solid. What should I do?
A2: A yellow discoloration often suggests the presence of oxidation products.[2] If the compound is an oil instead of an expected solid, it could be due to impurities depressing the melting point.[3] It is also crucial to ensure all residual solvents have been removed under a high vacuum.[3] If the product remains an oil after thorough drying, further purification by fractional distillation or column chromatography is recommended.[3]
Q3: Why is it so difficult to remove pyridine impurities from my piperidine sample by distillation?
A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their complete separation by simple fractional distillation challenging.[2][4] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[2][5]
Q4: How can I effectively remove water from my substituted piperidine sample?
A4: Water can be a significant impurity, especially after aqueous workup procedures.[1] For the removal of residual water, the piperidine sample can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1][2]
Q5: My piperidine solution crystallized upon storage. What is the likely cause?
A5: This can be due to a few factors. Piperidine itself has a melting point of -10°C and can crystallize at low temperatures, such as in a refrigerator.[2][6] Alternatively, basic piperidines can react with atmospheric carbon dioxide to form piperidine carbonate salts, or with acidic vapors (like HCl from nearby reagents) to form other salts, which may precipitate out of solution.[4][6]
Q6: I am struggling with the chiral separation of my substituted piperidine. What methods can I try?
A6: The resolution of enantiomers can be achieved through several methods. Classical resolution via diastereomeric salt formation with a chiral acid (like mandelic acid or tartaric acid derivatives) is a common approach, where the resulting diastereomers are separated by fractional crystallization.[7] Chromatographic resolution using a Chiral Stationary Phase (CSP) in HPLC or SFC is another powerful technique for both analytical and preparative separations.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of substituted piperidines.
| Problem | Potential Cause(s) | Recommended Solution(s) | Typical Recovery/Purity |
| Yellow Discoloration of Product | Oxidation of the piperidine ring.[2] | Distill the product, and for future prevention, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from light.[2] | >99% purity achievable with distillation. |
| Incomplete Removal of Pyridine Impurity | Formation of a piperidine-pyridine azeotrope.[9] | 1. Azeotropic Distillation: Use water as an entrainer to form a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[5][9] 2. Salt Formation: React the mixture with CO2 to selectively precipitate piperidine as a solid carbonate salt, which can be filtered off. Pyridine does not react and remains in the filtrate.[2][9] | Salt formation can yield piperidine with >99.5% purity. |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Cooling was too rapid, leading to impure crystals.[3] | - Screen for a solvent where the compound has high solubility when hot and low solubility when cold.[10] - Use the minimum amount of hot solvent to dissolve the compound.[10] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | Yields can vary widely (50-90%) depending on the compound and optimization.[4] |
| Oiling Out During Recrystallization | - The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities.[10] | - Use a lower-boiling point solvent. - Add a small seed crystal to induce crystallization. - Perform a preliminary purification step (e.g., acid-base extraction) to remove gross impurities before recrystallization.[3] | N/A |
| Poor Peak Shape (Tailing) in Normal-Phase Chromatography | Strong interaction of the basic piperidine with acidic silanol groups on the silica gel surface.[7] | Add a mobile phase modifier such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% to the eluent. This will compete for the active sites and improve peak shape.[7][8] | Can significantly improve peak symmetry and resolution. |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system. - Improper column packing.[3] | - Optimize the eluent polarity through systematic TLC analysis. A less polar solvent system may improve separation. - Ensure the silica gel is packed uniformly to avoid channeling.[3] | Purity >98% is often achievable with optimized chromatography. |
| No Crystal Formation During Diastereomeric Salt Resolution | - The chosen solvent is too good, keeping the salt dissolved. - The solution is not supersaturated.[7] | - Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists. - Carefully evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation.[7] | N/A |
Experimental Protocols
Protocol 1: Purification of a Substituted Piperidine by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar, basic piperidine derivative.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
Add a small amount of triethylamine (~0.5%) to the eluent to prevent peak tailing.
-
The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.3.[9]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a flat and uniform bed.
-
-
Sample Loading:
-
Dissolve the crude piperidine derivative in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the selected solvent system.
-
Collect the eluate in a series of fractions.[9]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted piperidine.[9]
-
Protocol 2: Recrystallization of a Substituted Piperidine Hydrochloride Salt
This method is useful for purifying piperidine derivatives that are oils or difficult to crystallize as the free base.
-
Salt Formation:
-
Dissolve the crude substituted piperidine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same or another miscible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash it with cold solvent.[3]
-
-
Solvent Selection for Recrystallization:
-
Recrystallization Procedure:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to just dissolve the solid.[10]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[10]
-
Allow the flask to cool slowly to room temperature to promote the growth of large crystals.[10]
-
Once crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.[10]
-
-
Isolation and Drying:
Visualizations
Caption: General workflow for the purification of substituted piperidines.
Caption: Decision tree for selecting a purification method for a specific impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for the N-alkylation of piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidines. Our goal is to help you optimize your reaction conditions, troubleshoot common issues, and achieve higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of piperidines?
A1: The two most common and effective methods for the N-alkylation of piperidines are direct N-alkylation with alkyl halides and reductive amination.[1]
-
Direct N-Alkylation: This method involves the reaction of a piperidine with an alkyl halide in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of quaternary ammonium salts as a byproduct.[1]
-
Reductive Amination: This is often a milder and more selective method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method effectively avoids the issue of over-alkylation.[1]
Q2: How do I choose between direct alkylation and reductive amination?
A2: The choice of method depends on several factors:
-
Nature of the Alkyl Group: For simple, unhindered alkyl groups, direct alkylation is often sufficient. For more complex or sterically hindered groups, reductive amination may provide better yields.
-
Steric Hindrance on the Piperidine Ring: If the piperidine is substituted, particularly at the 2-position, steric hindrance can affect the reaction. Reductive amination can be more effective in these cases.[1]
-
Risk of Over-alkylation: If the formation of a quaternary ammonium salt is a significant concern, reductive amination is the preferred method as it avoids this side reaction.[1]
Q3: What are the most common side reactions in the N-alkylation of piperidines and how can I minimize them?
A3: The most common side reaction is the formation of a quaternary ammonium salt due to over-alkylation, especially in direct alkylation methods.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.[2]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]
-
Choice of Base: A non-nucleophilic, hindered base can help to prevent side reactions.
-
Use Reductive Amination: This method inherently avoids over-alkylation.[1]
Q4: How does steric hindrance affect the N-alkylation of piperidines?
A4: Steric hindrance, especially from substituents on the piperidine ring (e.g., at the 2- or 6-positions) or on the alkylating agent, can significantly slow down the reaction rate and reduce the yield. In such cases, optimizing the reaction conditions by using a less hindered base, a more reactive alkylating agent (e.g., iodide instead of bromide), or switching to reductive amination can be beneficial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of piperidines.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Reagents:
-
Piperidine: Ensure the piperidine starting material is pure and free of excess moisture.
-
Alkyl Halide: Use a fresh or properly stored alkyl halide, as they can degrade over time.
-
Reducing Agent (for Reductive Amination): Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions.
-
-
Incorrect Reaction Conditions:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for direct alkylation.[1] For reductive amination, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often effective.[3]
-
Base (for Direct Alkylation): The base must be strong enough to deprotonate the piperidinium salt formed during the reaction but not so strong that it causes side reactions. Potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA) are common choices.[1]
-
-
Steric Hindrance:
-
If steric hindrance is a suspected issue, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide) or using a less sterically hindered base. Reductive amination is also a good alternative for sterically hindered substrates.
-
Issue 2: Formation of Multiple Products (Over-alkylation)
This is a common issue in direct N-alkylation, leading to the formation of the undesired quaternary ammonium salt.
Solutions:
-
Adjust Stoichiometry: Use the piperidine as the limiting reagent. A common strategy is to use 1.1 to 1.5 equivalents of the piperidine to 1.0 equivalent of the alkyl halide.
-
Slow Addition: Add the alkyl halide dropwise or via a syringe pump over an extended period. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[2]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the mono-alkylation product.
-
Switch to Reductive Amination: This is the most reliable way to avoid over-alkylation.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of piperidines.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the N-alkylation of piperidines. Please note that actual yields may vary depending on the specific substrates and experimental setup.
Table 1: Direct N-Alkylation of Piperidines with Alkyl Halides
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | 12 | ~85-95 | [2] |
| 2-Methylpiperidine | Ethyl iodide | DIPEA | DMF | 50 | 8 | ~70-80 | [1] |
| Piperidine | Methyl iodide | K₂CO₃ | Acetonitrile | Room Temp. | 6 | <70 | [2] |
| Piperidine | n-Propyl iodide | K₂CO₃ | DMF | Room Temp. | 24 | Good | [2] |
Table 2: Reductive Amination of Piperidines
| Piperidine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 4 | >90 | [3] |
| Piperidine | Cyclohexanone | NaBH(OAc)₃ | THF | Room Temp. | 12 | ~88 | [4] |
| Morpholine | Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 2 | 96 | [4] |
| Aniline | Isobutyraldehyde | NaBH(OAc)₃ | DCE | Room Temp. | 3 | 91 | [5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Bromide
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.[1]
-
Slowly add benzyl bromide (1.05 eq.) to the mixture at room temperature.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylpiperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow for Direct N-Alkylation
Caption: Step-by-step workflow for a typical direct N-alkylation reaction.
Protocol 2: Reductive Amination of Piperidine with Benzaldehyde
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), benzaldehyde (1.1 eq.), and anhydrous 1,2-dichloroethane.[1]
-
Stir the mixture at room temperature for about 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow for Reductive Aminationdot
References
Technical Support Center: Preventing N-debenzylation During Subsequent Reaction Steps
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unintentional N-debenzylation during their synthetic routes. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-benzyl group was unexpectedly cleaved during an acidic reaction step. Why did this happen and how can I prevent it?
A1: While the N-benzyl group is generally considered stable to many acidic conditions, it can be labile under strongly acidic conditions or in the presence of certain Lewis acids. Cleavage can occur through acid-catalyzed hydrolysis, particularly at elevated temperatures.
Troubleshooting:
-
Reduce Acid Strength and Temperature: If possible, use a milder Brønsted acid or lower the reaction temperature. The N-benzyl group is generally stable to trifluoroacetic acid (TFA) at room temperature, which is commonly used for the removal of Boc groups. However, prolonged exposure or higher temperatures can lead to cleavage.
-
Avoid Strong Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃) can readily cleave N-benzyl groups. If a Lewis acid is required for your transformation, consider a milder one or screen different options to find one that is compatible with the N-benzyl group. For instance, SnCl₄ has been reported to selectively cleave benzyl esters over N-benzyl groups.
-
Use an Alternative Protecting Group: If harsh acidic conditions are unavoidable, consider using a more acid-stable protecting group.
Q2: I observed N-debenzylation when treating my compound with a base. I thought the N-benzyl group was base-stable. What could be the cause?
A2: The N-benzyl group is highly stable to most basic conditions, including common amine bases (e.g., triethylamine, diisopropylethylamine) and alkali hydroxides. However, cleavage under basic conditions can occur in specific scenarios:
Troubleshooting:
-
Oxidative Cleavage Under Basic Conditions: In the presence of an oxidizing agent and a strong base, N-debenzylation can occur. For example, potassium tert-butoxide (KOtBu) in DMSO with oxygen can lead to the debenzylation of N-benzyl-protected heterocycles.
-
Reaction with Organometallic Reagents: While not a simple debenzylation, strong nucleophilic bases like organolithium reagents can potentially react with the benzylic protons under certain conditions, leading to undesired side reactions.
-
Re-evaluate Reaction Conditions: Scrutinize your reaction for any component that could act as an oxidant in the presence of the base. Ensure your reaction is performed under an inert atmosphere if oxidative cleavage is suspected.
Q3: My N-benzyl group was removed during a reaction involving an oxidizing agent. How can I achieve the desired oxidation without deprotection?
A3: N-debenzylation is a common side reaction under oxidative conditions, as the benzylic C-H bond is susceptible to oxidation. Reagents like ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to efficiently cause N-debenzylation.
Troubleshooting:
-
Choose a Milder Oxidizing Agent: The choice of oxidant is critical for chemoselectivity. If your desired transformation allows, opt for a milder oxidizing agent that is less likely to affect the N-benzyl group.
-
Protect the Benzylic Position: While not always practical, modifying the benzyl group to be more electron-deficient can increase its stability towards oxidation.
-
Employ an Orthogonal Protecting Group: If strong oxidative conditions are necessary, the best strategy is to use a protecting group that is stable to oxidation, such as a carbamate (e.g., Boc, Cbz, Fmoc) or a sulfonamide.
Q4: I am trying to reduce another functional group in my molecule, but my N-benzyl group is also being cleaved. What reductive conditions are compatible with N-benzyl groups?
A4: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard and efficient method for N-debenzylation. Therefore, it is generally incompatible with the N-benzyl group if you wish for it to remain intact.
Troubleshooting:
-
Avoid Catalytic Hydrogenation: If your molecule contains other reducible functional groups such as alkenes, alkynes, or nitro groups, and you want to retain the N-benzyl group, you must avoid catalytic hydrogenation.
-
Use Chemoselective Reducing Agents: Employ reducing agents that will not affect the N-benzyl group. For example, sodium borohydride (NaBH₄) is generally safe for reducing ketones and aldehydes in the presence of an N-benzyl group.
-
Consider Alternative Protecting Groups: If catalytic hydrogenation is essential for another step in your synthesis, you must use a protecting group that is stable to these conditions, such as a Boc or Fmoc group.
Orthogonal Protecting Group Strategy
A key strategy to prevent unwanted deprotection is the use of orthogonal protecting groups. These are groups that can be removed under distinct conditions without affecting each other.
Decision Workflow for Protecting Group Selection
Caption: A flowchart to guide the selection of an appropriate amine protecting group based on subsequent reaction conditions.
Data Presentation: Stability of Common Amine Protecting Groups
The following table summarizes the stability of the N-benzyl group compared to other common amine protecting groups under various reaction conditions.
| Protecting Group | Reagents for Removal | Stable To | Unstable To |
| Benzyl (Bn) | H₂, Pd/C; Na/NH₃; Strong Acids (e.g., HBr); Oxidizing agents (CAN, DDQ) | Mild acids, most bases, many reducing and oxidizing agents. | Catalytic hydrogenation, strong Lewis acids, specific oxidizing agents. |
| Carbobenzyloxy (Cbz) | H₂, Pd/C; HBr/AcOH | Mild acid and base, some oxidizing and reducing agents. | Catalytic hydrogenation. |
| tert-Butoxycarbonyl (Boc) | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenation, most bases, nucleophiles. | Strong acids. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Bases (e.g., piperidine) | Catalytic hydrogenation, acids. | Basic conditions. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with a Boc Group
This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 - 1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-debenzylation with DDQ
This protocol is for the intentional cleavage of an N-benzyl group and is provided here for informational purposes to illustrate a common debenzylation method. Caution should be exercised when using DDQ as it is a strong oxidizing agent.
Materials:
-
N,N-dibenzylamine substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N,N-dibenzylamine (1.0 eq) in a 10:1 mixture of DCM and water.
-
Cool the solution to 0 °C.
-
Add DDQ (1.5 eq) portionwise.
-
Stir the mixture at room temperature and monitor the reaction by TLC (typically 0.5 - 1.5 hours).
-
Upon completion, add saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Signaling Pathway and Workflow Diagrams
N-Debenzylation by Catalytic Hydrogenolysis
Caption: A diagram illustrating the key steps in the catalytic hydrogenolysis of an N-benzyl amine.
Troubleshooting diastereoselectivity in 3,4-substituted piperidine synthesis
Welcome to the technical support center for the synthesis of 3,4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing diastereoselectivity in your reactions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low diastereomeric ratio (e.g., close to 1:1). What are the primary factors I should investigate to improve selectivity?
A: Achieving high diastereoselectivity often requires a systematic optimization of several reaction parameters. Low selectivity indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current conditions. The first steps should involve screening the key variables known to influence the stereochemical outcome.
A general workflow for troubleshooting this issue is outlined below. The primary factors to investigate are the catalyst, solvent, and reaction temperature, followed by potential modifications to the substrate itself.[1]
Caption: General troubleshooting workflow for low diastereoselectivity.
Q2: How does the choice of catalyst influence the cis/trans selectivity of the piperidine ring?
A: The catalyst is a critical factor that can often completely switch the diastereoselectivity of a reaction. This is particularly evident in cyclization reactions like the carbonyl ene and Prins cyclizations, where Lewis acids and Brønsted acids can favor opposite isomers.[2]
-
Lewis Acids: Lewis acids, such as methyl aluminum dichloride (MeAlCl₂), often promote reactions that proceed through a more organized, chair-like transition state. In carbonyl ene cyclizations, this typically leads to the formation of the trans diastereomer.[2]
-
Brønsted Acids: Protic acids, like hydrochloric acid (HCl), can lead to a different reaction mechanism, such as a Prins cyclization, which may proceed through a competing pathway.[2] This alternative pathway can result in the preferential formation of the cis diastereomer with very high selectivity.[2]
This switch in selectivity suggests a fundamental change in the cyclization mechanism, dictated by the nature of the acid catalyst.[2]
Caption: Catalyst-dependent switch in diastereoselective pathways.
Data Summary: Catalyst Effect on Diastereoselectivity
| Reaction Type | Catalyst | Solvent | Temperature | Product | Diastereomeric Ratio (cis:trans) | Reference |
| Prins Cyclization | HCl | CH₂Cl₂ | -78 °C | cis-piperidine | 98:2 | [2] |
| Carbonyl Ene | MeAlCl₂ | CHCl₃ | Reflux | trans-piperidine | 7:93 | [2] |
Q3: To what extent does the reaction solvent affect the diastereomeric ratio?
A: The choice of solvent can significantly alter the diastereoselectivity of a reaction.[1][3] Solvents influence the stability of different transition states through effects like polarity and hydrogen bonding.[3]
In the synthesis of piperidine N-oxides via a reverse-Cope cyclisation, for example, changing the solvent from chloroform to methanol improved the diastereomeric ratio from 1:1 to 3:2.[3] It is suggested that polar protic solvents like methanol can stabilize the N-oxide product through hydrogen bonding, shifting the equilibrium to favor its formation and influencing the stereochemical outcome.[3] Therefore, screening a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol) is a crucial step in optimizing a reaction.[1][3]
Data Summary: Solvent Effect on Reverse-Cope Cyclisation
| Solvent | Temperature | Diastereomeric Ratio (6:7) | Reference |
| Chloroform (CHCl₃) | Reflux | 1:1 | [3] |
| Toluene | Reflux | Reaction Failed | [3] |
| Tetrahydrofuran (THF) | Reflux | Reaction Failed | [3] |
| Methanol (MeOH) | Reflux | 3:2 | [3] |
| Ethanol (EtOH) | Reflux | 3:2 | [3] |
Q4: How does reaction temperature influence diastereoselectivity?
A: Reaction temperature is a fundamental parameter for controlling selectivity. Generally, lower reaction temperatures enhance diastereoselectivity.[1] This is because at higher temperatures, there is sufficient thermal energy to overcome the small activation energy barrier between the competing transition states, leading to the formation of both diastereomers. By lowering the temperature (e.g., to 0 °C, -20 °C, or -78 °C), the reaction is more likely to proceed exclusively through the lower-energy transition state, thus favoring a single diastereomer.[1] For any reaction where selectivity is an issue, screening a range of lower temperatures is a standard and highly effective troubleshooting step.[1]
Q5: My attempts to optimize conditions have failed to yield the desired diastereomer. Should I consider modifying the substrate?
A: Yes. If optimizing the catalyst, solvent, and temperature does not provide the desired outcome, substrate control is the next logical step. The steric and electronic properties of the substituents on your starting materials can profoundly influence the facial selectivity of the cyclization.[1]
Consider the following modifications:
-
Protecting Groups: Changing the size or nature of a protecting group (e.g., on the piperidine nitrogen) can introduce steric bulk that blocks one face of the molecule, forcing the reaction to proceed from the less hindered side.
-
Steric Hindrance: Introducing larger, bulkier substituents on the acyclic precursor can create a stronger steric bias in the transition state, favoring the formation of one diastereomer over the other.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-3,4-Disubstituted Piperidines via Prins Cyclization
This protocol is adapted from the work of Williams, J. T., et al., and describes the synthesis of a cis-3,4-disubstituted piperidine using a Brønsted acid-catalyzed Prins cyclization.[2]
Materials:
-
Aldehyde precursor (e.g., aldehyde 6a from the cited paper)
-
Hydrochloric acid (1 M solution in diethyl ether)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, cooled to -78 °C
Procedure:
-
A solution of the aldehyde precursor (1.0 equivalent) in anhydrous dichloromethane (0.1 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
To the cooled, stirring solution, hydrochloric acid (1.0 M in Et₂O, 1.1 equivalents) is added dropwise over 5 minutes.
-
The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cis-3,4-disubstituted piperidine.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture. For this class of reaction, d.r. values as high as 98:2 (cis:trans) have been reported.[2]
References
Removal of impurities from 1-benzyl-N-methylpiperidin-3-amine preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzyl-N-methylpiperidin-3-amine. The information provided addresses common issues encountered during synthesis and purification, with a focus on impurity removal.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis and purification of this compound.
Q1: My reductive amination of 1-benzyl-3-aminopiperidine with formaldehyde is giving a low yield. What are the potential causes and how can I improve it?
Low yields in the N-methylation of 1-benzyl-3-aminopiperidine via reductive amination can stem from several factors. Incomplete reaction, suboptimal reagent concentration, and side reactions are common culprits.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the reaction is heated sufficiently (typically 80-100 °C) and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Suboptimal Reagent Ratios | Use a slight excess of both formaldehyde and the reducing agent (e.g., formic acid in an Eschweiler-Clarke reaction, or sodium triacetoxyborohydride). A typical molar ratio is 1 equivalent of the amine to 1.1-1.2 equivalents of formaldehyde and the reducing agent.[1] |
| Ineffective Reducing Agent | If using sodium borohydride, ensure it is added after the imine has formed, as it can also reduce the starting aldehyde.[2] Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine/iminium ion.[3] |
| Side Reactions | Impurities in the starting materials can lead to side reactions. Ensure the purity of your 1-benzyl-3-aminopiperidine, formaldehyde, and any solvents or catalysts.[1] |
| Product Loss During Workup | N-methylated amines can have some water solubility. Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.[1] |
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and remove it?
The presence of impurities is a common challenge in the synthesis of pharmaceutical intermediates.[4][5] The most likely impurities in the synthesis of this compound via reductive amination are unreacted starting material, over-methylated product (quaternary ammonium salt), and byproducts from side reactions.
Identification and Removal Strategy:
Common Impurities and Their Characteristics:
| Impurity | Likely Cause | Identification Notes | Removal Strategy |
| 1-benzyl-3-aminopiperidine (Starting Material) | Incomplete reaction. | Lower retention time in reverse-phase HPLC compared to the product. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Can be removed by column chromatography. |
| N,N-dimethyl-1-benzylpiperidin-3-aminium (Quaternary Salt) | Over-methylation, especially with strong methylating agents like methyl iodide. | Highly polar, may not elute from a standard reverse-phase HPLC column. Visible in the aqueous layer after extraction. | Avoid harsh methylating agents. Use of formaldehyde and a reducing agent generally minimizes this. Can be removed by an aqueous wash. |
| N-formyl-1-benzyl-N-methylpiperidin-3-amine | If formic acid is used as the reducing agent (Eschweiler-Clarke), incomplete reduction of the formylated intermediate can occur. | Higher molecular weight than the product, detectable by GC-MS. | Ensure sufficient reducing agent and reaction time. Can be removed by column chromatography. |
| Unreacted Formaldehyde/Paraformaldehyde | Excess reagent used. | Highly volatile. | Removed during solvent evaporation and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and efficient method is the N-methylation of 1-benzyl-3-aminopiperidine. This is typically achieved through reductive amination using formaldehyde as the methyl source and a suitable reducing agent. A widely used named reaction for this transformation is the Eschweiler-Clarke reaction, which employs formic acid as the reducing agent.[1]
Q2: What are the critical quality control parameters for pharmaceutical intermediates like this compound?
For pharmaceutical intermediates, stringent quality control is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Key quality control parameters include:
-
Purity: Typically determined by HPLC or GC, with a high percentage of the desired compound (often >98%).[6]
-
Impurity Profile: Identification and quantification of any impurities. Regulatory guidelines often require the identification of any impurity above a certain threshold (e.g., 0.1%).
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process must be below specified limits.
-
Heavy Metals: Levels of heavy metals must be within acceptable toxicological limits.
Q3: Can I use column chromatography to purify this compound?
Yes, column chromatography is a common and effective method for purifying amines. For basic compounds like this compound, it is often beneficial to use a stationary phase that is less acidic than standard silica gel to prevent strong adsorption and peak tailing. Options include:
-
Basic Alumina: A good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized Silica: This stationary phase has a basic surface, which can improve the separation of amines using less polar and non-basic solvent systems.[7]
-
Silica Gel with a Triethylamine Additive: Adding a small amount of a volatile base like triethylamine to the eluent can help to improve the chromatography of amines on standard silica gel by competing for the acidic sites.
Q4: Is it possible to purify this compound by crystallization?
Yes, crystallization is a highly effective method for purifying solid compounds and can often provide a product of very high purity. The freebase of this compound may be an oil or a low-melting solid. It is common practice to convert the amine to a salt, such as a hydrochloride or hydrobromide salt, which are often crystalline and have higher melting points.[8] The salt can then be purified by recrystallization from a suitable solvent or solvent mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a representative procedure for the N-methylation of a secondary amine using formaldehyde and formic acid.
Materials:
-
1-benzyl-3-aminopiperidine
-
Formic acid (88-98%)
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a solution of 1-benzyl-3-aminopiperidine (1.0 eq) in formic acid (1.8 eq), add a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or by forming a salt and recrystallizing.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the sample in the initial mobile phase composition or in a mixture of acetonitrile and water.
Protocol 3: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general GC-MS method suitable for the analysis of volatile and semi-volatile amines and their impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min). |
| Injection Mode | Split (e.g., 50:1 split ratio) or splitless, depending on the concentration. |
| Injector Temperature | 280 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | Scan from m/z 50 to 550. |
Sample Preparation:
Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. benchchem.com [benchchem.com]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 6. Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates [csnvchem.com]
- 7. biotage.com [biotage.com]
- 8. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Alternative synthetic routes to avoid problematic intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to problematic intermediates in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are "problematic intermediates" and why is it critical to avoid them?
A: Problematic intermediates are chemical compounds that appear during a multi-step synthesis and pose challenges to the safety, efficiency, or regulatory compliance of the overall process.[1] They are critical to avoid for several reasons:
-
Safety Risks: Some intermediates can be highly reactive, explosive, or toxic, making the process hazardous, especially during scale-up.[2][3]
-
Genotoxicity: Certain impurities, even at trace levels, can damage DNA and are potentially carcinogenic, leading to stringent regulatory limits.[4][5]
-
Process Instability: Highly unstable intermediates, such as certain carbocations, can lead to unpredictable side reactions, rearrangements, and lower yields of the desired product.[6][7]
-
Poor Process Efficiency: Some routes generate intermediates that are difficult to purify or require the use of hazardous solvents and expensive reagents, leading to significant waste and higher costs.[8][9]
Q2: What are genotoxic impurities (GTIs) and how are they regulated?
A: Genotoxic impurities (GTIs) are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer.[10] They are a major concern in the pharmaceutical industry and are strictly regulated by bodies like the FDA and through international guidelines such as ICH M7.[4][11] These regulations mandate the assessment and control of GTIs to ensure patient safety.[12] The control strategy is often based on the "Threshold of Toxicological Concern" (TTC).[10][12]
Q3: What is the Threshold of Toxicological Concern (TTC)?
A: The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a safe exposure level for genotoxic impurities to minimize cancer risk. For most GTIs, this value is set at an intake of 1.5 µg per day for lifetime exposure.[11][12] This concept allows for the control of unstudied chemicals at levels that pose a negligible risk of carcinogenicity or other toxic effects.[12]
Q4: How can I identify a potentially genotoxic impurity in my synthetic route?
A: Identifying potential GTIs is a critical first step. Key methods include:
-
Structural Alerts: Analyzing the chemical structures of starting materials, intermediates, and potential byproducts for known "structural alerts"—functional groups or motifs that are associated with genotoxicity (e.g., hydrazines, nitro compounds, alkylating agents).[4][10]
-
In Silico Modeling: Using Quantitative Structure-Activity Relationship (QSAR) software models like DEREK, TOPKAT, or MCASE to predict the mutagenic potential of impurities based on their structure.[4]
-
Database Searches: Consulting toxicological databases for data on known genotoxic compounds.
-
Experimental Testing: Performing Ames tests or other in vitro genotoxicity assays to evaluate the mutagenic potential of an impurity.[11]
Q5: What are the primary strategies for controlling or avoiding GTIs?
A: Control strategies for GTIs are risk-based and focus on either preventing their formation or removing them. Key approaches include:
-
Redesigning the Synthetic Route: This is the most effective strategy, aiming to completely avoid the use of reagents or the formation of intermediates that are known to be genotoxic.[5][12]
-
Modifying Reaction Conditions: Adjusting parameters like temperature, pH, or reaction time can minimize side reactions that lead to GTI formation.[4]
-
Purification Techniques: Implementing specific purification steps such as crystallization, chromatography, or using specialized scavengers (e.g., resin traps) to effectively remove GTIs from the final product.[11]
-
Process Understanding and Control: Demonstrating through process understanding that an impurity is effectively purged and its level in the final active pharmaceutical ingredient (API) is below the acceptable limit.[12]
Troubleshooting Guides
Guide 1: My synthetic route produces a known genotoxic impurity.
Problem: A key intermediate or a byproduct in my synthesis has been identified as a Class 1, 2, or 3 genotoxic impurity. How should I proceed?
Solution Workflow:
The recommended approach follows a risk-based assessment to either eliminate the impurity or reduce it to an acceptable level.
Caption: Workflow for GTI Risk Assessment and Mitigation.
Summary of GTI Classifications
| Class | Description | Recommended Action |
| Class 1 | Known mutagenic carcinogens.[5] | Control to compound-specific acceptable limits, which may be stricter than the TTC.[12] |
| Class 2 | Known mutagens with unknown carcinogenic potential.[5] | Control at or below the standard TTC (1.5 µ g/day ).[12] |
| Class 3 | Compounds with a structural alert for mutagenicity, but no experimental data.[5] | Control at or below the TTC. QSAR analysis is often used for this class.[4] |
| Class 4 | Compounds with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity.[5] | Treat as non-mutagenic impurities.[12] |
| Class 5 | Compounds with no structural alert for mutagenicity.[5] | Treat as non-mutagenic impurities.[12] |
Guide 2: A key reaction uses a hazardous reagent that is difficult to scale up.
Problem: My synthesis involves a hazardous reagent (e.g., strong oxidizer, azide, diazomethane) that poses significant safety risks for large-scale production.
Solution Strategies:
-
Substitution with a Safer Reagent: The most effective approach is to replace the hazardous reagent entirely.[13] Greater process understanding allows for the development of stable derivatives or new alternatives that achieve the desired transformation without the safety concerns.[13]
-
Employ Green Chemistry Principles: Adopt greener alternatives that are inherently safer. This includes using biocatalysis (enzymes) or alternative solvents.[8][14]
-
Utilize Flow Chemistry: For highly exothermic or unstable reactions, continuous-flow chemistry offers a safer alternative to batch processing.[13][15] By using small reactor volumes, flow chemistry allows for better control of reaction temperature and minimizes the quantity of hazardous material present at any given time.[13] The Vilsmeier-Hack reaction, which forms a hazardous Vilsmeier reagent, has been successfully implemented using flow chemistry to enable in-line formation and immediate consumption.[13]
Table of Safer Alternative Solvents and Reagents
| Traditional Hazardous Reagent/Solvent | Potential Safer Alternative(s) | Key Benefits |
| Dichloromethane (DCM), Nitromethane[4] | Ethyl acetate, Ethanol, 2-MeTHF[4][16] | Lower toxicity, reduced environmental impact. |
| Nitrites (as nitrosating agents)[4] | Phosphate buffers[4] | Avoids formation of genotoxic nitrosamines. |
| Highly reactive alkylating agents[4] | Less reactive derivatives, use of protective groups[4] | Reduces potential for genotoxic side reactions. |
| Heavy metal catalysts (e.g., Palladium)[14] | Ru-based catalysts, biocatalysis (enzymes)[4][14] | Reduces toxic heavy metal contamination. |
| Hazardous chlorinating agents (e.g., Cl₂, SO₂Cl₂)[13] | Palau'chlor (CBMG)[13] | Air-stable solid, thermally stable, milder conditions. |
| Water, Ionic Liquids, Supercritical Fluids[8] | Traditional volatile organic compounds (VOCs) | Non-toxic, non-flammable, often recyclable.[8][14] |
Guide 3: I'm observing unexpected side products due to an unstable intermediate.
Problem: My reaction is producing a mixture of isomers or unexpected byproducts, suggesting the formation of a highly reactive or unstable intermediate like a carbocation.[6]
Troubleshooting Steps:
-
Understand the Mechanism: A detailed understanding of the reaction mechanism is crucial to predict the formation of intermediates.[17] Unstable intermediates are high-energy, short-lived molecules that quickly convert to more stable products.[6][18] Carbocations, for example, are prone to rearrangements (hydride or alkyl shifts) to form more stable secondary or tertiary carbocations, leading to isomeric products.[6]
-
Modify Reaction Conditions to Stabilize or Bypass the Intermediate:
-
Solvent Choice: The polarity of the solvent can stabilize or destabilize intermediates.[17] A less polar solvent may disfavor the formation of a charged intermediate.
-
Temperature: Lowering the reaction temperature can sometimes provide the kinetic product over the thermodynamically favored rearranged product by reducing the energy available for the intermediate to overcome the rearrangement barrier.
-
Catalyst Selection: A catalyst provides an alternative reaction pathway with a lower activation energy, which can bypass the formation of an unstable intermediate altogether.[17]
-
-
Redesign the Synthetic Approach (Linear vs. Convergent): If modifications are unsuccessful, a redesign may be necessary. Consider a convergent synthesis, which builds the target molecule from several independently prepared fragments. This approach can be more efficient and may allow you to avoid an unstable intermediate present in a longer, linear sequence.[19]
Caption: Comparison of Linear vs. Convergent Synthesis.
Experimental Protocol Example
Methodology: In Silico GTI Prediction and Risk Assessment
This protocol outlines a general methodology for using computational tools to assess the risk of genotoxic impurities in a synthetic route, as recommended by ICH M7 guidelines.[11]
Objective: To identify and flag potentially genotoxic intermediates and byproducts early in the development process.
Materials:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Access to two complementary QSAR prediction software platforms (one expert rule-based, like DEREK Nexus, and one statistical-based, like TOPKAT or MCASE).[4]
-
A comprehensive list of all known and potential impurities, intermediates, starting materials, and reagents in the synthetic pathway.
Procedure:
-
Structure Curation: For each molecule to be assessed, draw the chemical structure in the software and convert it to a machine-readable format (e.g., SMILES string). Ensure correctness of all atoms, bonds, and stereochemistry.
-
Expert Rule-Based Analysis:
-
Import the structure into the expert rule-based QSAR software.
-
Run the prediction for bacterial mutagenicity (Ames test).
-
The software will compare the structure against a knowledge base of known structural alerts for toxicity.[4]
-
Review the output. The software will typically classify the result as positive, negative, equivocal, or outside the domain of the model. Note any identified toxicophores (structural alerts).
-
-
Statistical-Based Analysis:
-
Import the same structure into the statistical-based QSAR software.
-
Run the prediction for bacterial mutagenicity.
-
This software uses statistical models built from large datasets of experimental results to predict the probability of a compound being mutagenic.
-
Review the output and note the prediction and confidence level.
-
-
Combine and Conclude:
-
Reporting: Document the findings for each impurity, including the software versions used, the prediction outcomes, and the final classification. This documentation is essential for regulatory submissions and for guiding process development to control the identified risks.[11]
References
- 1. mlunias.com [mlunias.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. Revision Notes - Analysis of Synthetic Routes and Possible By-products | Organic Synthesis | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. edqm.eu [edqm.eu]
- 11. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 12. tapi.com [tapi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HelloIntern – Internships, Jobs & Career Growth Platform [hellointern.in]
- 18. youtube.com [youtube.com]
- 19. fiveable.me [fiveable.me]
Technical Support Center: Dieckmann Condensation for Piperidone Synthesis
Welcome to the technical support center for the synthesis of piperidones via Dieckmann condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and how is it applied to piperidone synthesis?
A1: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In the context of piperidone synthesis, an N-substituted amino diester undergoes cyclization in the presence of a strong base to yield a piperidone precursor, which is a β-keto ester.[3][4] This precursor is then typically hydrolyzed and decarboxylated to afford the final piperidone product.[3] The reaction is particularly effective for forming stable five- and six-membered rings.[1][5]
Q2: What are the most critical parameters to control during the Dieckmann condensation for piperidone synthesis?
A2: The most critical parameters include:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Common bases include sodium alkoxides, sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[6]
-
Solvent: Aprotic solvents like toluene, tetrahydrofuran (THF), or benzene are often preferred to minimize side reactions.[6]
-
Reaction Temperature: Lower temperatures can help to control the reaction rate and reduce the formation of by-products.[6]
-
Concentration: High dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.
Q3: How does the subsequent hydrolysis and decarboxylation work?
A3: Following the Dieckmann condensation, the resulting cyclic β-keto ester is typically subjected to acidic or basic hydrolysis to cleave the ester group, forming a β-keto acid.[7][8] Upon gentle heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield the final piperidone.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Piperidone | 1. Ineffective Base: The base may not be strong enough to facilitate enolate formation. 2. Intermolecular Polymerization: High concentration of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[10] 3. Retro-Dieckmann Reaction: If the product β-keto ester lacks an enolizable proton between the carbonyls, the reaction can be reversible, leading to ring-opening.[11][12] 4. Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh. | 1. Switch to a stronger base (e.g., from sodium ethoxide to sodium hydride or potassium tert-butoxide). 2. Perform the reaction under high-dilution conditions (i.e., add the diester slowly to a solution of the base in a large volume of solvent).[10] 3. Ensure your substrate design allows for the formation of a product with an acidic α-proton between the two carbonyl groups.[11] 4. Optimize reaction temperature and time. Consider using sterically hindered, non-nucleophilic bases at lower temperatures.[6] |
| Formation of a Viscous Oil or Insoluble Precipitate | 1. Oligomer/Polymer Formation: This is a common by-product resulting from intermolecular condensation, especially at high concentrations.[10] 2. Inorganic Salts: Precipitation of the base or by-products. | 1. Increase the solvent volume to favor the intramolecular reaction. Add the substrate dropwise over an extended period. 2. Ensure proper work-up procedures to remove all inorganic salts. This may involve washing with water or aqueous acid/base solutions. |
| Multiple Products Observed by TLC/GC-MS | 1. Incomplete Reaction: Starting material remains. 2. Formation of By-products: Intermolecular condensation products, or products from the retro-Dieckmann reaction. 3. Regioselectivity Issues: For unsymmetrical diesters, cyclization can occur at two different positions, leading to a mixture of isomeric products.[13] | 1. Increase reaction time or temperature, or use a more potent base. 2. Refer to the solutions for "Low or No Yield" to minimize by-product formation. 3. If possible, use a symmetrical diester. For unsymmetrical diesters, the regioselectivity can sometimes be controlled by the choice of base and reaction conditions, favoring the formation of the thermodynamically more stable enolate. |
| Difficulty with Hydrolysis and/or Decarboxylation | 1. Incomplete Hydrolysis: The ester may be sterically hindered or the hydrolysis conditions may not be strong enough. 2. Incomplete Decarboxylation: Insufficient heating. | 1. Use stronger acidic or basic conditions for hydrolysis (e.g., refluxing with concentrated HCl or NaOH). 2. Ensure adequate heating during the decarboxylation step, but avoid excessive temperatures that could lead to product decomposition. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of 1-(2-Phenethyl)-4-piperidone
| Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium (Na) | Xylene | 50°C then RT | 24 | 72 | 98 |
| Sodium Hydride (NaH) | Xylene | 50°C then RT | 24 | 64 | - |
| Sodium Methoxide (NaOMe) | Xylene | 50°C then RT | 24 | 40 | - |
| Sodium t-butoxide | Xylene | 50°C then RT | 24 | 61 | - |
Data adapted from an optimized synthesis of 1-(2-phenethyl)-4-piperidone.[14]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation
This protocol is adapted from an optimized procedure and uses sodium metal as the base.[14]
Materials:
-
N,N-bis(carbomethoxyethyl)phenethylamine (starting diester)
-
Sodium metal
-
Xylene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium metal (1.2 equivalents) and anhydrous xylene under a nitrogen atmosphere.
-
Initiation: The mixture is heated to 50°C.
-
Addition of Diester: A solution of the starting diester (1 equivalent) in anhydrous xylene is added rapidly to the reaction mixture via the dropping funnel.
-
Cyclization: The reaction is stirred at room temperature for 24 hours.
-
Hydrolysis and Decarboxylation: Excess concentrated HCl is added to the reaction mixture, and it is refluxed until the evolution of CO₂ ceases.
-
Work-up: The mixture is cooled, and the pH is adjusted to >10 with a NaOH solution. The aqueous layer is extracted with xylene. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-phenethyl)-4-piperidone.
-
Purification: The crude product can be further purified by column chromatography or crystallization.
Protocol 2: General Procedure for Hydrolysis and Decarboxylation of a β-Keto Ester
Materials:
-
Cyclic β-keto ester (piperidone precursor)
-
Hydrochloric acid (e.g., 6 M) or Sodium Hydroxide (e.g., 10%)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Hydrolysis: The β-keto ester is dissolved in an appropriate solvent, and an excess of aqueous acid (e.g., 6 M HCl) or base (e.g., 10% NaOH) is added. The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Decarboxylation: If acidic hydrolysis was performed, the mixture is heated until gas evolution (CO₂) stops. If basic hydrolysis was used, the mixture is first acidified with a strong acid (e.g., concentrated HCl) until acidic, and then heated.
-
Work-up: The reaction mixture is cooled to room temperature. If the product is in an acidic solution, the pH is carefully adjusted to basic with a suitable base (e.g., NaOH, NaHCO₃).
-
Extraction: The aqueous layer is extracted several times with an organic solvent.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to afford the crude piperidone.
-
Purification: The product can be purified by distillation, crystallization, or column chromatography.
Visualizations
Caption: A simplified workflow of piperidone synthesis via Dieckmann condensation.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
Strategies for enhancing the stability of 1-benzyl-N-methylpiperidin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing and evaluating the stability of 1-benzyl-N-methylpiperidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life and storage condition for this compound?
A1: Based on supplier information for similar compounds, this compound is expected to have a shelf life of approximately 2 years when stored properly.[1] To maintain its integrity, it should be stored in a cool, dry place, away from light, in a tightly sealed container.[1][2] For long-term storage, refrigeration (2-8°C) and protection from moisture are recommended.
Q2: What are the potential degradation pathways for this compound?
A2: this compound, a tertiary amine with a benzyl group, is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. The benzylic position is also prone to oxidation, which could lead to the formation of benzaldehyde and subsequent degradation products.[3] The presence of trace metal ions can catalyze oxidative degradation.[4]
-
Hydrolysis: While generally stable, forced degradation under strongly acidic or basic conditions can lead to hydrolysis. The piperidine ring itself is relatively stable, but extreme pH and temperature can promote degradation.[5]
-
Photodegradation: The benzylamine moiety can absorb UV light, leading to photodegradation. This can involve cleavage of the benzyl-nitrogen bond or other complex reactions.[6][7][8]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of your solutions within a stable range. For many amines, a slightly acidic to neutral pH is often optimal to prevent base-catalyzed degradation and oxidation.[9]
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol (Vitamin E) into your formulations to inhibit oxidative degradation.[10][11][12][13][14]
-
Inert Atmosphere: When handling the compound, especially in solution, using an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and reduce oxidation.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photodegradation.[15]
-
Excipient Compatibility: If preparing a formulation, be mindful of excipient compatibility. Avoid reducing sugars like lactose, which can participate in the Maillard reaction with the amine.[15][16][17][18][19] Also, be aware of reactive impurities in excipients, such as peroxides in povidone.[20]
Q4: What are the visual signs of degradation for this compound?
A4: Visual indicators of degradation can include a change in color from colorless or pale yellow to a darker yellow or brown, the formation of a precipitate, or a change in the clarity of a solution.[1]
Troubleshooting Guides
Issue 1: My sample of this compound has developed a yellow or brown color over time.
-
Possible Cause: This is a common sign of oxidative degradation. The tertiary amine or the benzyl group may have oxidized upon exposure to air.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the discolored sample using a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.
-
Improve Storage: Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers.
-
Consider Antioxidants: If preparing a solution for long-term use, consider adding a suitable antioxidant.
-
Issue 2: I am observing a loss of potency in my stock solution of this compound.
-
Possible Cause 1: Hydrolysis. If the stock solution is prepared in an aqueous buffer with a high or low pH, hydrolysis may be occurring.
-
Troubleshooting Step: Determine the pH of your stock solution. If it is in a highly acidic or basic range, prepare a fresh stock solution in a buffer closer to neutral pH or in an aprotic solvent if appropriate for your experimental needs.
-
-
Possible Cause 2: Oxidation. Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Troubleshooting Step: Use de-gassed solvents to prepare your stock solutions. Store the stock solution under an inert atmosphere and at a low temperature (e.g., -20°C).
-
-
Possible Cause 3: Photodegradation. Exposure to ambient or UV light can cause degradation.
-
Troubleshooting Step: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Issue 3: I see an unexpected peak in the chromatogram of my sample during HPLC analysis.
-
Possible Cause: This could be a degradation product, an impurity from the starting material, or a contaminant.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and immediately analyze a fresh sample of this compound to see if the peak is present. If not, the peak in the original sample is likely a degradant.
-
Perform Forced Degradation: To identify the nature of the degradant, perform a forced degradation study (see Experimental Protocols section). Comparing the retention time of the unknown peak with those generated under specific stress conditions (acid, base, oxidation, heat, light) can help in its identification.
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass of the unknown peak, which can provide valuable information for structure elucidation.
-
Data Presentation
The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound. This data helps in understanding the compound's stability profile.
Table 1: Illustrative Data from Forced Degradation of this compound
| Stress Condition | Parameters | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 8.5% | Benzylamine, N-methylpiperidin-3-amine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 12.2% | Benzaldehyde, N-methylpiperidin-3-amine |
| Oxidative | 3% H₂O₂ at RT for 24h | 25.7% | This compound N-oxide |
| Thermal | 80°C for 48h (solid state) | 4.1% | Minor unidentified products |
| Photolytic | UV light (254 nm) for 24h (in solution) | 18.9% | Benzaldehyde, N-methylpiperidin-3-amine |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[21][22][23]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At the end of the exposure period, withdraw samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer is a good starting point. UV detection should be performed at a wavelength that allows for the detection of the parent compound and potential degradation products (e.g., around 220 nm).
Protocol 2: Evaluation of Antioxidant Effectiveness
This protocol describes a method to assess the effectiveness of an antioxidant in preventing the oxidation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
Prepare stock solutions of the antioxidants to be tested (e.g., BHT, BHA) at a concentration of 10 mg/mL.
2. Experimental Setup:
-
Prepare the following solutions:
-
Control: this compound solution with no antioxidant.
-
Test Samples: this compound solution containing different concentrations of the antioxidant (e.g., 0.01%, 0.1%, 1% w/v).
-
-
Induce oxidation by adding a controlled amount of an oxidizing agent (e.g., a small volume of dilute hydrogen peroxide) or by exposing the solutions to air and light at an elevated temperature (e.g., 40°C).
3. Sample Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
4. Data Evaluation:
-
Plot the concentration of the parent compound versus time for the control and each test sample.
-
Compare the degradation rates to determine the effectiveness of the antioxidant and the optimal concentration.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for an unexpected HPLC peak.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 20. scispace.com [scispace.com]
- 21. ijpsr.com [ijpsr.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to 1-benzyl-N-methylpiperidin-3-amine and N-Boc-3-aminopiperidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a ubiquitous and invaluable structural motif. The strategic functionalization of this ring system often necessitates the use of protecting groups to control reactivity and achieve the desired chemical transformations. This guide provides an objective, data-driven comparison of two commonly employed 3-aminopiperidine building blocks: 1-benzyl-N-methylpiperidin-3-amine and N-Boc-3-aminopiperidine. We will delve into their synthesis, reactivity in common coupling reactions, deprotection strategies, and overall utility in multi-step synthetic workflows.
At a Glance: Key Differences and Strategic Considerations
The choice between a benzyl (Bn) and a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen dictates the overall synthetic strategy. The benzyl group, typically installed via reductive amination or N-alkylation, is a robust protecting group removable under reductive conditions. In contrast, the Boc group is introduced using di-tert-butyl dicarbonate and is cleaved under acidic conditions. This fundamental difference in deprotection chemistry forms the basis of their "quasi-orthogonal" relationship, allowing for selective manipulation in complex molecules.[1]
| Feature | This compound | N-Boc-3-aminopiperidine |
| Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acidic (e.g., TFA, HCl)[2][3] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to groups sensitive to reduction |
| Key Advantage | Stable to a wide range of non-reductive conditions | Mild deprotection; widely used in peptide synthesis[4] |
| Potential Disadvantage | Requires catalytic hydrogenation which may affect other functional groups | Lability in strongly acidic reaction conditions |
Performance in Amide Coupling Reactions
N-Boc-3-aminopiperidine is widely used in amide coupling reactions, and a range of standard coupling reagents can be employed with high efficiency. The yields are generally good to excellent, depending on the coupling partners and reagents.
Table 1: Representative Yields for Amide Coupling with N-Boc-piperidine Derivatives
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used.[5][6] |
| HATU | - | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient, especially for hindered substrates.[5][7] |
| COMU | - | DIPEA | DMF | 1 - 2 | >90 | High efficiency and improved safety profile.[7] |
This compound, being a secondary amine, can present greater steric hindrance compared to a primary amine, potentially affecting coupling efficiency. However, it is successfully employed in complex syntheses, such as that of tofacitinib.[2]
Table 2: Example of Amide Coupling with a Benzyl-Protected Piperidine Derivative
| Reactants | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | - | DIPEA | n-Butanol | Overnight | 72.9 | CN105130879A |
Deprotection Strategies: A Comparative Overview
The choice of protecting group is fundamentally linked to the deprotection strategy and its compatibility with other functional groups in the molecule.
Table 3: Comparison of Deprotection Methods
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95 | Can generate a reactive tert-butyl cation, which may lead to side reactions with nucleophilic residues.[2][8] |
| 4M HCl in Dioxane | >95 | Common and effective alternative to TFA.[3] | |
| N-Benzyl | H₂ (1 atm), 10% Pd/C in Methanol or Ethanol | >95 | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9] |
| Ammonium formate, 10% Pd/C in Methanol (Catalytic Transfer Hydrogenation) | >90 | Milder alternative to using hydrogen gas.[10] |
Experimental Protocols
Synthesis of N-Boc-3-aminopiperidine via Hofmann Rearrangement[12]
This three-step synthesis starts from 3-piperidinecarboxylic acid ethyl ester.
-
Boc Protection: To a solution of 3-piperidinecarboxylic acid ethyl ester in a halogenated hydrocarbon solvent, add an organic base as an acid scavenger. At 0-10 °C, slowly add di-tert-butyl dicarbonate. After the reaction is complete, wash the organic layer with an alkaline solution, an acidic solution, and saturated brine. Dry the organic phase and concentrate to obtain N-Boc-3-piperidinecarboxylic acid ethyl ester.
-
Ammonolysis: Dissolve the N-Boc-3-piperidinecarboxylic acid ethyl ester in 1,4-dioxane and bubble ammonia gas through the solution until the starting material is consumed (monitored by TLC). Evaporate the solvent and recrystallize the residue to obtain N-Boc-3-piperidinecarboxamide.
-
Hofmann Rearrangement: Prepare a solution of sodium hypochlorite and sodium hydroxide. Add the N-Boc-3-piperidinecarboxamide dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until completion. Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield N-Boc-3-aminopiperidine.
Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [CN112250615A]
This synthesis is a key step in the preparation of the JAK inhibitor, tofacitinib.
-
Reductive Amination: A piperidine compound (V) is reacted with benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane to yield the N-benzylated product (VI).
-
Deprotection and Salt Formation: The protecting group on the 3-amino substituent of compound VI is removed, and the product is treated with hydrochloric acid to form the cis-1-benzyl-N,4-dimethylpiperidine-3-amine dihydrochloride salt.
Amide Coupling with N-Boc-3-aminopiperidine using HATU[6][8]
-
Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add N-Boc-3-aminopiperidine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Deprotection of N-Boc-3-aminopiperidine with TFA[4][13]
-
Reaction Setup: Dissolve the N-Boc-protected piperidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free amine.
Deprotection of this compound by Catalytic Hydrogenation[10]
-
Reaction Setup: Dissolve the 1-benzyl-protected piperidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Visualization of Synthetic Workflows
Caption: Comparative synthetic workflows for amide formation.
Caption: Decision tree for selecting a suitable protecting group.
Scalability and Industrial Application
For large-scale synthesis, factors such as cost of starting materials, safety of reagents, and ease of purification become paramount.
-
N-Boc-3-aminopiperidine: The use of di-tert-butyl dicarbonate for Boc protection is common and scalable. The deprotection with acids like HCl is also industrially viable. However, the generation of isobutylene gas during deprotection needs to be managed on a large scale.[2] Purification of Boc-protected amines is often straightforward using standard chromatographic techniques or crystallization.[11]
-
This compound: Reductive amination for N-benzylation is a cost-effective and scalable process. The primary challenge on an industrial scale is the deprotection step. Catalytic hydrogenation requires specialized high-pressure reactors and careful handling of the pyrophoric palladium on carbon catalyst. The complete removal of palladium from the final product is a critical quality control step in pharmaceutical manufacturing. Purification of benzylamines can sometimes be complicated by the similar polarity of starting materials and byproducts, though crystallization of salts is a common and effective method.[12][13]
Conclusion
Both this compound and N-Boc-3-aminopiperidine are valuable building blocks in organic synthesis, each with a distinct set of advantages and disadvantages.
-
N-Boc-3-aminopiperidine is the preferred choice when mild deprotection conditions are required and when the synthetic route involves reductive steps that are incompatible with a benzyl group. Its widespread use in solid-phase peptide synthesis is a testament to its utility in complex, multi-step syntheses.
-
This compound offers a robust protecting group strategy that is stable to a wide range of reaction conditions, making it suitable for syntheses involving strong bases or nucleophiles. However, the need for catalytic hydrogenation for deprotection limits its compatibility with other reducible functional groups and presents challenges for scalability.
The ultimate choice between these two reagents will depend on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule, the planned sequence of reactions, and considerations of scale and cost. A thorough understanding of the principles of orthogonal protection is essential for making an informed decision and designing an efficient and successful synthesis.
References
- 1. growingscience.com [growingscience.com]
- 2. research.unl.pt [research.unl.pt]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Method for Synthesis of Tofacitinib Citrate | CoLab [colab.ws]
- 7. peptide.com [peptide.com]
- 8. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. How To [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
The Catalyst Crucible: A Comparative Analysis of Piperidine Ring Formation
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] The efficient and selective synthesis of this critical N-heterocycle is a subject of intense research. This guide provides a comparative analysis of different catalytic strategies for piperidine ring formation, supported by experimental data and detailed methodologies.
The construction of the piperidine ring can be broadly categorized by the catalytic system employed: transition metal catalysis, organocatalysis, and biocatalysis. Each approach offers distinct advantages in terms of efficiency, selectivity, and substrate scope.
Transition Metal Catalysis: The Workhorses of Piperidine Synthesis
Transition metals, particularly from the platinum group, have proven to be highly effective in catalyzing the formation of piperidine rings through various reaction pathways, including hydrogenation, cyclization, and C-H functionalization.[2][4]
Rhodium (Rh) Catalysis: Rhodium catalysts are extensively used for the asymmetric hydrogenation of pyridine derivatives and for C-H insertion reactions.[5][6][7] Recent advancements have demonstrated rhodium-catalyzed asymmetric reductive Heck reactions to access enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity.[8][9][10]
Ruthenium (Ru) Catalysis: Ruthenium complexes are notable for their application in ring-closing metathesis (RCM) to form tetrahydropyridines, which are readily reduced to piperidines.[11] They are also employed in coupling reactions of propargylic amides and allylic alcohols to generate piperidine derivatives.[12]
Palladium (Pd) Catalysis: Palladium catalysts are utilized in Wacker-type aerobic oxidative cyclization of alkenes to construct various nitrogen heterocycles, including piperidines.[13]
Iridium (Ir) Catalysis: Iridium catalysts have emerged as powerful tools for the ionic hydrogenation of pyridines, showing exceptional tolerance for sensitive functional groups and enabling the synthesis of multi-substituted piperidines under mild conditions.[14]
Gold (Au) Catalysis: Gold catalysts have been effectively used in the hydroamination of unactivated olefins and in cyclization reactions of alkynylamines to form piperidine and other nitrogen heterocycles.[13][15][16]
Comparative Performance of Transition Metal Catalysts
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | 81 | 96 | - | [9] |
| [RhCpCl₂]₂ / KI | Transfer Hydrogenation | N-benzylpyridinium salt | High | - | Excellent | [5] |
| [CpRu(NCCH₃)₃]PF₆ | Coupling/Condensation | Propargylic amide & Allylic alcohol | - | - | Regio- and stereoselective | [12] |
| Grubbs II Catalyst | Ring-Closing Metathesis | N-protected diallylamine | Excellent | - | - | [11] |
| Iridium(III) Complex | Ionic Hydrogenation | Substituted Pyridines | High | - | - | [14] |
| Gold(I) Complex | Oxidative Amination | Non-activated alkenes | - | - | - | [2] |
Organocatalysis: A Metal-Free Approach
Organocatalysis has gained prominence as a sustainable and often stereoselective method for piperidine synthesis. These small organic molecules can catalyze reactions with high efficiency and selectivity, avoiding the use of potentially toxic and expensive metals.[1] Common strategies include domino Michael addition/aminalization processes and hybrid bio-organocatalytic cascades.[17][18][19]
Key Organocatalytic Strategies
-
Proline and its derivatives: These are frequently used to catalyze Mannich and Michael reactions, which are key steps in the formation of piperidine precursors.[1][19]
-
Chiral Phosphines: C₂-symmetric chiral phosphepines have been shown to be effective catalysts for the enantioselective [4+2] annulation of imines with allenes, yielding functionalized piperidines with very good stereoselectivity.[20]
-
Domino Reactions: O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization to form polysubstituted piperidines with excellent enantioselectivity, creating four contiguous stereocenters in one step.[17]
Performance of Selected Organocatalysts
| Catalyst | Reaction Type | Substrate Example | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |
| O-TMS diphenylprolinol | Domino Michael/aminalization | Aldehydes & Nitroolefins | - | Excellent | - | [17] |
| Chiral Phosphepine | [4+2] Annulation | Imines & Allenes | Good | Very Good | - | [20] |
| L-proline (in hybrid cascade) | Mannich Reaction | Δ¹-piperideine & Ketones | - | - | - | [19] |
Biocatalysis: The Green Chemistry Frontier
Biocatalysis offers a highly selective and environmentally benign route to piperidine derivatives. Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity.[21][22]
A notable example is the use of immobilized Candida antarctica lipase B (CALB) for the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce clinically valuable piperidines in very good yields.[21][22] Furthermore, hybrid approaches combining biocatalysis and organocatalysis are emerging as powerful strategies. For instance, a transaminase can be used to generate a reactive cyclic imine in situ, which then undergoes an organocatalyzed Mannich reaction to form 2-substituted piperidines.[18][19][23]
Performance of Biocatalytic Systems
| Catalyst | Reaction Type | Substrate Example | Yield (%) | Notes | Reference |
| Immobilized CALB | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate ester | up to 91 | Reusable for up to 10 cycles | [21][22] |
| Transaminase / L-proline | Hybrid Cascade | Cadaverine & Ketones | - | Generates chiral 2-substituted piperidines | [19][23] |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction[9]
Synthesis of 3-Aryl-tetrahydropyridine: To a mixture of [Rh(cod)(OH)]₂ (0.01 mmol), (S)-Segphos (0.022 mmol), and phenyl pyridine-1(2H)-carboxylate (0.5 mmol) in a vial is added phenylboronic acid (0.75 mmol). The vial is sealed, and a solvent mixture of THP:toluene:H₂O (1:1:1, 2.0 mL) and aqueous CsOH (1.0 M, 0.5 mL) is added. The reaction mixture is stirred at 70 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-tetrahydropyridine.
Immobilized Lipase-Catalyzed Multicomponent Reaction[21][22]
Synthesis of Polyfunctionalized Piperidine: In a round-bottom flask, a mixture of benzaldehyde (1 mmol), aniline (1 mmol), ethyl acetoacetate (1 mmol), and immobilized CALB on magnetic halloysite nanotubes (20 mg) in ethanol (5 mL) is stirred at room temperature for the appropriate time. The progress of the reaction is monitored by TLC. After completion, the catalyst is separated using an external magnet, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Pathways
Catalytic Cycle for Rhodium-Catalyzed C-H Insertion
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Piperidine synthesis [organic-chemistry.org]
- 14. bioengineer.org [bioengineer.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-benzylpiperidine scaffold is a privileged structural motif found in numerous biologically active molecules and pharmaceutical agents. Its synthesis with high enantiopurity is a critical challenge in medicinal chemistry and drug development. This guide provides an objective, data-driven comparison of several prominent synthetic strategies for accessing chiral 3-benzylpiperidines, focusing on quantitative performance metrics, detailed experimental methodologies, and the logical flow of each approach.
Comparative Analysis of Key Performance Indicators
The selection of an optimal synthetic route depends on a variety of factors, including overall yield, enantioselectivity, step economy, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the compared synthetic methodologies.
| Parameter | Method 1: Chemo-enzymatic Dearomatization | Method 2: Rh-Catalyzed Asymmetric Heck Reaction | Method 3: Chiral Pool Synthesis (from L-Glutamic Acid) | Method 4: Grignard Addition & Classical Resolution |
| Starting Material | Substituted Pyridine | Pyridine | L-Glutamic Acid | Pyridine-3-carboxaldehyde |
| Key Reagent/Catalyst | Amine Oxidase / Ene-Imine Reductase (EneIRED) | [Rh(cod)OH]₂ / Chiral Ligand (e.g., (S)-Segphos) | NaBH₄, TsCl, Benzylamine | Benzylmagnesium Bromide, Chiral Resolving Agent |
| Overall Yield | ≥50% (for a related 3-arylpiperidine over 4 steps)[1] | High (Specific overall yield for 3-benzylpiperidine not detailed, but key step is high yielding)[2] | 44-55% (over 5 steps for a derivative)[3] | Good (typically >70% for racemic product before resolution)[4] |
| Enantioselectivity | High (e.g., 96% ee for Preclamol)[1] | Excellent (up to 99% ee for related 3-arylpiperidines)[2] | >99% ee (chirality from starting material) | N/A (produces racemate, max 50% yield after resolution) |
| Reaction Temperature | Ambient | 70 °C | 0 °C to RT | 0 °C to Reflux |
| Reaction Time | Variable (enzymatic reactions can be slow) | ~20 hours (for the key coupling step) | Multiple days for the full sequence | ~12-24 hours for initial steps |
| Key Advantages | High enantioselectivity, mild reaction conditions. | Broad substrate scope, excellent enantioselectivity. | Utilizes a cheap, readily available chiral starting material. | Straightforward, uses common reagents, scalable. |
| Key Disadvantages | Requires specialized enzymes, potential for substrate inhibition. | Requires expensive noble metal catalyst and chiral ligand. | Long synthetic sequence, stoichiometric use of reagents. | Non-stereoselective, requires a classical resolution step which is often inefficient. |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. The following sections provide detailed experimental methodologies for the key transformations in each of the compared synthetic routes.
Method 1: Chemo-enzymatic Dearomatization of a Pyridine Derivative
This method leverages a one-pot amine oxidase/ene-imine reductase cascade to achieve high enantioselectivity. The following protocol is adapted for the synthesis of a chiral 3-arylpiperidine, which is analogous to the synthesis of a 3-benzylpiperidine derivative.[1]
Key Step: One-pot Amine Oxidase/Ene-Imin Reductase Cascade
-
To a solution of the N-substituted tetrahydropyridine precursor (1 mmol) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added the amine oxidase and a catalase.
-
The mixture is stirred at room temperature, and the progress of the oxidation is monitored by HPLC or TLC.
-
Once the oxidation is complete, the ene-imine reductase (EneIRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added directly to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours until the reduction is complete.
-
The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched 3-substituted piperidine.
Method 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This approach involves a three-step sequence starting from pyridine: partial reduction, Rh-catalyzed asymmetric carbometalation, and a final reduction.[2]
Key Step: Rh-Catalyzed Asymmetric Carbometalation
-
In a glovebox, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%).
-
Anhydrous toluene, THF, and water (in a 1:1:1 ratio) are added, followed by aqueous cesium hydroxide (2.0 equiv). The mixture is stirred at 70 °C for 10 minutes.
-
Benzylboronic acid (3.0 equiv) and the dihydropyridine precursor (1.0 equiv) are then added.
-
The vial is sealed and the reaction mixture is stirred at 70 °C for 20 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting 3-benzyl-tetrahydropyridine is purified by flash chromatography. Subsequent reduction (e.g., with H₂/Pd-C) yields the chiral 3-benzylpiperidine.
Method 3: Synthesis from L-Glutamic Acid
This multi-step synthesis utilizes the inherent chirality of L-glutamic acid to produce an enantiomerically pure 3-substituted piperidine derivative.[3]
Key Steps: Synthesis of N-Benzyl-3-(N-Boc-amino)piperidine
-
Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a Boc group.
-
Reduction of Esters: The resulting N-Boc protected dimethyl ester (1.0 equiv) is dissolved in methanol and sodium borohydride (2.5 equiv) is added portion-wise at room temperature. The reaction is stirred for 2 hours and then quenched with aqueous citric acid. The product diol is extracted with dichloromethane.
-
Tosylation of Diol: The crude diol is dissolved in dichloromethane, and triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0 °C. The reaction is stirred for 1 hour at room temperature.
-
Cyclization with Benzylamine: The resulting ditosylate (1.0 equiv) is heated with excess benzylamine (15 equiv) to effect cyclization to the N-benzylpiperidine derivative.
-
The final product is purified by column chromatography.
Method 4: Grignard Addition to Pyridine-3-carboxaldehyde
This classical approach produces a racemic mixture of 3-benzylpiperidine, which must be resolved in a subsequent step to obtain the chiral product.[4]
Key Steps: Synthesis of Racemic 3-Benzylpiperidine
-
Grignard Reaction: A solution of benzylmagnesium bromide in an ethereal solvent is added dropwise to a solution of pyridine-3-carboxaldehyde (1.0 equiv) at 0 °C under an inert atmosphere. The reaction is stirred for several hours and then quenched with saturated aqueous ammonium chloride. The resulting alcohol is extracted and purified.
-
Deoxygenation and Reduction: The intermediate alcohol is dissolved in a suitable solvent (e.g., acetic acid) and a palladium on carbon catalyst (10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) and stirred at elevated temperature until both deoxygenation and reduction of the pyridine ring are complete.
-
The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The crude racemic 3-benzylpiperidine can be purified by distillation or chromatography.
-
Resolution: The racemate is then treated with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are separated by fractional crystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the compared synthetic routes.
Caption: Chemo-enzymatic route to chiral 3-benzylpiperidines.
Caption: Rh-catalyzed asymmetric synthesis of chiral 3-benzylpiperidines.
Caption: Synthesis of a chiral 3-benzylpiperidine derivative from L-glutamic acid.
References
A Comparative Guide to Validating the Enantiomeric Purity of 1-benzyl-N-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as 1-benzyl-N-methylpiperidin-3-amine, a key intermediate in the synthesis of various pharmacologically active agents, the precise determination of enantiomeric purity is paramount. This guide provides an objective comparison of primary analytical techniques for validating the enantiomeric excess (e.e.) of this compound and its analogs, supported by detailed experimental protocols and comparative data.
The principal methods for chiral separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are highlighted as the industry standards for their robustness and resolving power.[1][2] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable orthogonal technique for confirmation.[3][4] The choice among these methods is often dictated by factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific physicochemical properties of the analyte.[4]
Comparison of Key Analytical Techniques
The selection of an optimal analytical method for determining the enantiomeric purity of this compound is a crucial step in the drug development and quality control process. Chiral HPLC and Chiral SFC are well-established, reliable methods, with SFC emerging as a more rapid and environmentally sustainable option.[2][5] NMR spectroscopy serves as a powerful complementary tool, particularly for rapid analysis.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to physical separation.[3][4] | Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.[5][6] | Formation of transient diastereomeric complexes with a chiral agent, resulting in distinct NMR signals.[3][4] |
| Primary Advantage | High resolution, versatility, and wide availability of established methods and columns.[7][8] | High speed, reduced organic solvent consumption ("greener"), and high efficiency.[5][9] | Rapid analysis, minimal sample preparation, and no need for physical separation.[10][11] |
| Typical Throughput | Moderate | High | High |
| Solvent Consumption | High | Low | Very Low |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Low to Moderate |
| Quantitative Accuracy | High | High | Good (potential for integration errors) |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases.[12] | Generally faster than HPLC, especially with modern screening systems.[5] | Relatively straightforward, involves selecting an appropriate chiral agent.[13][14] |
| Absolute Configuration | No | No | Can be determined with certain chiral derivatizing agents (e.g., Mosher's acid). |
Experimental Protocols
Detailed experimental protocols are essential for achieving reliable and reproducible results. The following methodologies are representative and may require optimization for specific instruments and sample matrices.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separation. For an amine like this compound, which lacks a strong chromophore, derivatization is often employed to enhance UV detection.[15][16]
Experimental Protocol:
-
Derivatization (Pre-column):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).[15][16][17]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction, perform an aqueous workup, and isolate the derivatized product.
-
Dissolve the dried derivative in the mobile phase or a compatible solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® IC or CHIRALPAK® AD-H.[15][18]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio must be optimized for the best resolution.[2] For basic compounds, a small amount of an additive like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape.[2][18]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[16]
-
Column Temperature: Controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm or 254 nm).[15][16]
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two separated enantiomers using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.
-
Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster and more environmentally friendly separations, which is particularly advantageous in pharmaceutical settings.[1][6]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve this compound directly in a suitable alcohol modifier (e.g., methanol or ethanol) or a co-solvent mixture. Derivatization is typically not required if using a mass spectrometer for detection, but may be beneficial for UV detection.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP validated for SFC (e.g., Daicel CHIRALPAK® series) or a crown ether-based column such as Crownpak® CR-I(+) for primary/secondary amines.[6]
-
Mobile Phase: Supercritical CO2 as the main mobile phase with a polar organic modifier (e.g., methanol).[9] An acidic or basic additive is often used to improve peak shape and selectivity. For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is common, while for polysaccharide columns, a basic additive like ammonium hydroxide may be used.[5][6]
-
Flow Rate: Typically 2 - 4 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar).
-
Column Temperature: Controlled at a specific temperature (e.g., 40 °C).
-
Detection: UV detection or Mass Spectrometry (MS).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
-
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows for validating enantiomeric purity.
Caption: General workflow for assessing enantiomeric purity.
Caption: Decision-making process for method selection.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 18. jocpr.com [jocpr.com]
HPLC vs. GC-MS for the Analysis of 1-benzyl-N-methylpiperidin-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-benzyl-N-methylpiperidin-3-amine, a secondary amine with a piperidine scaffold. The comparison is supported by experimental data from analogous compounds and detailed methodologies.
At a Glance: HPLC vs. GC-MS
| Feature | HPLC (with UV Detection) | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and polarity. |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Derivatization | Often required for compounds lacking a chromophore to enhance UV detection. | Frequently necessary for polar compounds like amines to increase volatility and improve peak shape. |
| Sensitivity | Good, can be enhanced by choice of derivatization agent and detector. | Excellent, with high specificity from mass spectrometric detection. |
| Instrumentation | Common in most analytical laboratories. | Widely available, provides structural information. |
| Sample Throughput | Can be high with modern UPLC systems. | Generally good, can be automated. |
Quantitative Performance Comparison
| Parameter | HPLC with UV Detection (Pre-column Derivatization) | GC-MS (after Derivatization) |
| Limit of Detection (LOD) | 0.015 - 0.15 µg/mL[1] | 0.04 - 0.4 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.044 - 0.44 µg/mL[1][3] | 0.16 - 1.68 µg/mL[2] |
| Linearity (R²) | > 0.999[1][3] | > 0.99[4] |
| Precision (%RSD) | < 2%[1] | < 2%[4] |
| Recovery (%) | 98 - 102% | 80 - 98%[4] |
Experimental Workflows
The general analytical workflows for HPLC and GC-MS, including the critical derivatization step for amines, are illustrated below.
Caption: Generalized workflow for the analysis of this compound.
Experimental Protocols
Below are detailed experimental protocols for the analysis of a secondary amine like this compound using both HPLC and GC-MS. These are model protocols and may require optimization for specific matrices and instrumentation.
HPLC Method with Pre-column Derivatization
This method is based on the derivatization of the secondary amine with benzoyl chloride to introduce a chromophore for UV detection.
1. Reagents and Materials:
-
This compound reference standard
-
Benzoyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium bicarbonate
-
Syringe filters (0.45 µm)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to an appropriate concentration.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of 10% (w/v) sodium bicarbonate solution.
-
Add 0.5 mL of 5% (v/v) benzoyl chloride in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
-
Add 1 mL of 20% (w/v) sodium chloride solution and 2 mL of diethyl ether. Vortex for 1 minute.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
4. HPLC-UV Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
GC-MS Method with Derivatization
This protocol involves the derivatization of the amine with benzoyl chloride to increase its volatility for GC-MS analysis.[4]
1. Reagents and Materials:
-
This compound reference standard
-
Benzoyl chloride
-
Methanol (GC grade)
-
Sodium hydroxide solution (2 M)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards.
-
Sample Solution: Dissolve the sample in methanol to achieve a suitable concentration.
3. Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a glass vial, add 0.5 mL of 2 M sodium hydroxide solution.
-
Add 0.2 mL of benzoyl chloride.
-
Cap the vial and vortex vigorously for 2 minutes.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 2 mL of dichloromethane and vortex for 1 minute to extract the derivative.
-
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial.
4. GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound, with the choice largely depending on the specific requirements of the analysis.
HPLC is a robust and versatile method, particularly suitable for routine quality control applications where high throughput is desired. The main consideration is the need for derivatization to enable UV detection, as the parent compound lacks a significant chromophore.
GC-MS offers superior sensitivity and selectivity, providing structural confirmation of the analyte. However, derivatization is generally mandatory to ensure the volatility and thermal stability of the amine. This makes the sample preparation more complex compared to a direct HPLC injection (if a suitable detector like a charged aerosol detector were available).
For quantitative analysis requiring high sensitivity and unambiguous identification, GC-MS is the preferred method. For routine analysis in a quality control environment where a validated derivatization procedure is in place, HPLC with UV detection offers a reliable and efficient alternative. Ultimately, the choice of technique should be based on a careful evaluation of the analytical needs, available instrumentation, and the complexity of the sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine and Piperazine Core Structures in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the plethora of nitrogen-containing heterocycles, piperidine and piperazine have emerged as "privileged scaffolds" due to their widespread presence in a multitude of clinically successful drugs. This guide provides an objective comparison of the biological activities of these two essential core structures, supported by quantitative data and detailed experimental methodologies, to inform rational drug design and development.
Introduction: Two Scaffolds, Distinct Personalities
The piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are fundamental building blocks in medicinal chemistry.[1] Their prevalence in pharmaceuticals stems from their ability to confer favorable properties such as high aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[2][3]
Piperidine , with its single basic nitrogen, often imparts a degree of lipophilicity that can be modulated by substitution, influencing membrane permeability and central nervous system (CNS) penetration.[2] It is a key component in a wide array of drugs, including analgesics, antipsychotics, and anticancer agents.[4][5]
Piperazine , possessing two nitrogen atoms, offers a more polar and basic character.[3] This dual-nitrogen feature allows for di-substitution, providing a versatile handle for modulating potency, selectivity, and pharmacokinetic profiles.[6] Consequently, the piperazine moiety is a cornerstone of many antihistamines, antipsychotics, and anti-infective drugs.[7][8]
This guide will delve into a comparative analysis of their biological activities across different therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Biological Activity: A Quantitative Perspective
The choice between a piperidine and a piperazine core can dramatically alter the biological activity and selectivity of a molecule. The following tables summarize quantitative data from studies that have directly compared the activity of analogous compounds containing these two scaffolds.
Anticholinesterase Activity for Alzheimer's Disease
In the quest for effective treatments for Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. A study comparing N'-benzylpiperidine and N'-benzylpiperazine derivatives as cholinesterase inhibitors revealed the significant impact of the core structure on inhibitory potency.[9]
| Compound Series | Core Structure | Target | IC50 (nM)[9] |
| Series A | Piperidine | AChE | 6.83 |
| Series A | Piperidine | BChE | - |
| Series B | Piperazine | AChE | 2.13 |
| Series B | Piperazine | BChE | - |
| Donepezil (Reference) | - | AChE | - |
Note: Specific IC50 values for BChE were not provided in the abstract for direct comparison.
The data suggests that in this particular chemical series, the piperazine core led to a more potent AChE inhibitor compared to the piperidine analogue.[9]
Multi-target Activity for Antidepressants
The development of multi-target antidepressants often involves modulating serotonin reuptake (SSRI) and specific serotonin receptors (5-HT1A, 5-HT7). A comparative study of aralkyl piperidine and piperazine derivatives highlighted the nuanced effects of the heterocyclic core on receptor binding affinity and serotonin reuptake inhibition.[10]
| Compound | Core Structure | Target | Ki (nM)[10] | IC50 (nM)[10] |
| Compound 1 (Lead) | Piperidine | 5-HT1A | - | - |
| 5-HT7 | - | - | ||
| SERT | - | - | ||
| Compound 5a | Piperazine | 5-HT1A | 0.46 | - |
| 5-HT7 | 2.7 | - | ||
| SERT | - | 1.9 |
Note: Ki and IC50 values for the lead piperidine compound were not explicitly provided in the abstract for direct comparison, but the text indicates that compound 5a showed significantly elevated activity.
In this instance, the modification to a piperazine core in compound 5a resulted in potent binding to both 5-HT1A and 5-HT7 receptors, along with strong serotonin reuptake inhibition.[10]
Receptor Selectivity: Histamine H3 vs. Sigma-1 Receptors
A fascinating example of how the core structure dictates receptor selectivity is observed in ligands targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. A study comparing piperidine and piperazine derivatives revealed a dramatic shift in selectivity.[11]
| Compound | Core Structure | hH3R Ki (nM)[11] | σ1R Ki (nM)[11] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
Replacing the piperazine ring in compound 4 with a piperidine ring in compound 5 resulted in a slight decrease in affinity for the hH3R but a staggering increase in affinity for the σ1R, highlighting the critical role of the scaffold in determining receptor selectivity.[11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are methodologies for key assays cited in the comparison of piperidine and piperazine derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[12]
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 20 µL of various concentrations of the test compounds to the wells of a 96-well plate. Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the AChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
Radioligand Receptor Binding Assay (for Sigma-1 Receptor)
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: The assay measures the displacement of a high-affinity radioligand (e.g., --INVALID-LINK---pentazocine) from the sigma-1 receptor by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[13]
Materials:
-
Membrane preparation containing sigma-1 receptors (e.g., from guinea pig brain)
-
--INVALID-LINK---pentazocine (radioligand)
-
Unlabeled (+)-pentazocine (for determining non-specific binding)
-
Tris buffer (50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare a reaction mixture in Tris buffer containing the membrane preparation and the radioligand.
-
Add various concentrations of the test compound to the reaction mixture. Include a control for total binding (no competitor) and a control for non-specific binding (excess unlabeled ligand).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).[13]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cultured cells.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the roles of piperidine and piperazine-containing compounds, visual representations of their mechanisms of action and the experimental workflows used to study them are invaluable.
Caption: Cholinergic signaling and AChE inhibition by piperidine/piperazine derivatives.
Caption: Experimental workflow for a radioligand receptor binding assay.
Conclusion
The choice between a piperidine and a piperazine core is a critical decision in drug design, with profound implications for biological activity and selectivity. While both scaffolds are undeniably "privileged," their distinct physicochemical properties often lead to different pharmacological outcomes. Piperidine, with its single nitrogen and greater lipophilicity, can be advantageous for CNS penetration, while the dual nitrogens of piperazine offer greater polarity and opportunities for di-substitution to fine-tune activity and pharmacokinetics.
The quantitative data presented herein demonstrates that a simple switch between these two six-membered rings can result in orders of magnitude differences in potency and selectivity. Therefore, a thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the successful development of novel therapeutics. The detailed protocols and visual workflows provided in this guide aim to equip researchers with the necessary tools to make informed decisions in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of different protecting groups for the piperidine nitrogen
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. Its secondary amine is often a key site for synthetic elaboration, but its nucleophilicity and basicity necessitate the use of protecting groups to achieve controlled and selective transformations. The choice of an appropriate protecting group is critical for the success of a multi-step synthesis, impacting overall yield, purity, and the strategic sequence of reactions.
This guide provides an objective comparison of commonly employed protecting groups for the piperidine nitrogen, supported by experimental data and detailed methodologies. We evaluate key performance indicators such as reaction yields, stability under various conditions, and the ease of cleavage, enabling researchers to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Protecting Groups
The selection of a protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its cleavage, meaning its removal does not affect other protecting groups in the molecule. Below is a summary of the most common protecting groups for the piperidine nitrogen.
| Protecting Group | Abbreviation | Structure | Key Characteristics |
| tert-Butoxycarbonyl | Boc | tBuOCO- | Stable to a wide range of non-acidic conditions. Cleaved under acidic conditions. Widely used due to its reliability. |
| Benzyloxycarbonyl | Cbz or Z | BzlOCO- | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis. Offers orthogonality to acid- and base-labile groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Stable to acidic conditions. Cleaved under mild basic conditions, typically with piperidine. Commonly used in solid-phase peptide synthesis.[1] |
| Allyloxycarbonyl | Alloc | CH₂=CHCH₂OCO- | Stable to both acidic and basic conditions. Cleaved by palladium(0) catalysts, providing a unique orthogonal deprotection strategy.[2] |
| p-Toluenesulfonyl | Tosyl or Ts | p-TolSO₂- | Very stable to a wide range of reaction conditions, including strongly basic and acidic environments. Cleavage requires harsh reductive or strongly acidic conditions. |
| Benzyl | Bn | Bzl- | Stable to a variety of non-reductive conditions. Cleaved by catalytic hydrogenolysis. |
| Trifluoroacetyl | TFA | CF₃CO- | Stable under acidic and some basic conditions. Cleaved under specific basic conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the piperidine nitrogen. |
Quantitative Data for Protection and Deprotection Reactions
The efficiency of protection and deprotection steps is paramount in synthetic chemistry. The following tables summarize representative yields and reaction conditions for the N-protection and N-deprotection of piperidine derivatives.
Table 1: N-Protection of Piperidine Derivatives
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | Et₃N | CH₂Cl₂ | RT | 8-10 | 72-75 | [3] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | 90 | [4] |
| Fmoc | Fmoc-OSu | NaHCO₃ | THF/H₂O | RT | 16 | >90 | [5] |
| Tosyl | Ts-Cl | Pyridine | CH₂Cl₂ | 0 - RT | - | 77-83 | [6] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative.
Table 2: N-Deprotection of Piperidine Derivatives
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Boc | TFA | CH₂Cl₂ | RT | - | High | [7] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH | RT | 14 | 91 | [8] |
| Cbz | NaBH₄, 10% Pd/C | MeOH | RT | 3-10 min | 93-98 | [9] |
| Fmoc | 20% Piperidine | DMF | RT | 30-60 min | >95 | [10] |
| Tosyl | Mg⁰, MeOH | MeOH | RT | 5 | 80 | [6] |
| Tosyl | Sodium naphthalenide | DME | -78 | - | 89 | [11] |
Note: Deprotection conditions and yields can vary significantly based on the complexity of the substrate and the presence of other functional groups.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following protocols are representative examples for the protection and deprotection of the piperidine nitrogen.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
20% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-10 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 20% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected piperidine.
Protocol 2: N-Cbz Protection of Piperidine
Materials:
-
Piperidine derivative
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equiv) dropwise.[4]
-
Stir the reaction mixture at 0 °C for 20 hours.[4]
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-Cbz protected piperidine.[4]
Protocol 3: N-Fmoc Deprotection of a Piperidine Derivative
Materials:
-
N-Fmoc protected piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[10]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[10]
-
Monitor the deprotection by TLC.
-
Upon completion, precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected piperidine derivative.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[8]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure it remains wet during handling.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Visualizing Synthetic Strategies
The selection of a protecting group strategy is a critical decision point in a synthetic workflow. The following diagrams illustrate the general workflow for protection and deprotection, and a decision-making pathway for choosing an orthogonal protecting group strategy.
Caption: A generalized workflow for the protection and deprotection of a piperidine nitrogen.
Caption: A decision tree for selecting an orthogonal protecting group strategy for a molecule containing a piperidine and a hydroxyl group.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of 1-benzyl-N-methylpiperidin-3-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of 1-benzyl-N-methylpiperidin-3-amine derivatives, with a focus on their interactions with key biological targets.
The development of selective inhibitors is a cornerstone of modern drug discovery. Derivatives of 1-benzylpiperidine have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for the potential treatment of Alzheimer's disease.[1] However, the structural similarity of these compounds to ligands for other receptors and enzymes necessitates a thorough evaluation of their cross-reactivity profiles. This guide summarizes key findings from recent studies, presenting quantitative data and detailed experimental methodologies to aid in the objective assessment of these derivatives.
Comparative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the human serotonin transporter (h-SERT). The data highlights the varied potency and selectivity of these compounds.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | h-SERT Kᵢ (µM) |
| 7 | > 500 | - | 15.3 ± 0.51 |
| 8 | > 500 | - | 2.35 ± 0.11 |
| 9 | > 500 | - | 1.12 ± 0.06 |
| 10 | > 500 | - | 0.98 ± 0.05 |
| 11 | > 500 | - | 1.34 ± 0.07 |
| 12 | > 500 | - | 3.45 ± 0.17 |
| 13 | > 500 | - | 2.89 ± 0.14 |
| 14 | > 500 | - | 1.21 ± 0.06 |
| 15 | > 500 | - | 1.87 ± 0.09 |
| 16 | > 500 | - | 2.56 ± 0.13 |
| 18 | 10.5 ± 0.45 | 35.6 ± 1.21 | > 100 |
| 19 | 5.10 ± 0.24 | 26.78 ± 0.81 | > 100 |
| 20 | 12.8 ± 0.59 | 45.3 ± 1.87 | > 100 |
| 21 | > 500 | 6.16 ± 0.29 | 25.5 ± 1.01 |
| 22 | > 500 | 15.8 ± 0.67 | > 100 |
| Galantamine | 1.19 ± 0.046 | 10.2 ± 0.41 | - |
| Data sourced from a study on dual-target inhibitors for Alzheimer's Disease.[1] IC₅₀ values represent the concentration required for 50% inhibition. Kᵢ values represent the binding affinity for the serotonin transporter. A hyphen (-) indicates that the data was not reported. |
From the data, it is evident that substituent modifications on the 1-benzylpiperidine scaffold significantly influence target selectivity. For instance, compound 19 emerged as a potent AChE inhibitor, while compound 21 displayed notable inhibitory activity against BuChE.[1] Interestingly, many of the tested compounds showed minimal affinity for the serotonin transporter, suggesting a degree of selectivity.[1]
Experimental Protocols
The following methodologies were employed to determine the inhibitory activities and binding affinities presented in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assays: The inhibitory activity of the compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a spectrophotometric method developed by Ellman. The assay is based on the reaction of acetylthiocholine or butyrylthiocholine with the respective enzyme, followed by the reaction of the product, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion. The rate of color formation is measured spectrophotometrically at 412 nm. Assays were performed in a phosphate buffer (pH 8.0) at 37°C. The percentage of inhibition was calculated by comparing the rates of reaction in the presence and absence of the inhibitor. IC₅₀ values were determined from concentration-response curves. Galantamine hydrobromide was used as a positive control.[1]
Serotonin Transporter (SERT) Binding Assay: The affinity of the compounds for the human serotonin transporter (h-SERT) was evaluated through competitive binding studies using [³H]-paroxetine as the radioligand.[1] The assays were conducted on homogenized membranes prepared from HEK293 cells stably expressing h-SERT. The membranes were incubated with various concentrations of the test compounds and a fixed concentration of [³H]-paroxetine. Non-specific binding was determined in the presence of a high concentration of a known SERT inhibitor. After incubation, the membranes were filtered and the bound radioactivity was measured by liquid scintillation counting. The dissociation constant (Kd) for [³H]-paroxetine was used to calculate the Ki values for the test compounds from the IC₅₀ values obtained from the competition curves.[1]
Visualizing Experimental Workflow and Compound Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated.
Caption: Workflow for determining cholinesterase inhibition and SERT binding affinity.
Caption: Relationship between 1-benzylpiperidine derivatives and their primary biological targets.
Conclusion
The cross-reactivity profile of this compound derivatives is highly dependent on the specific substitutions made to the core scaffold. While some derivatives exhibit potent and selective inhibition of cholinesterases, others show varying affinities for the serotonin transporter. The data and methodologies presented in this guide provide a foundation for researchers to compare and contrast the performance of these compounds and to inform the design of future derivatives with improved selectivity and therapeutic potential. A thorough understanding of off-target interactions is crucial for the successful development of safe and effective drug candidates.
References
Benchmarking the Efficacy of 1-Benzylpiperidine Derivatives as Neuroprotective Agents
A Comparative Guide for Researchers and Drug Development Professionals
The 1-benzylpiperidine scaffold has emerged as a privileged structure in the design of novel therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease. This guide provides a comparative analysis of the efficacy of various 1-benzylpiperidine-derived compounds, with a focus on their role as cholinesterase inhibitors and their potential neuroprotective effects. While specific data on 1-benzyl-N-methylpiperidin-3-amine derivatives are limited in the public domain, this guide will benchmark the broader class of 1-benzylpiperidine compounds to inform future research and development in this area.
Data Presentation: Cholinesterase Inhibition
A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. The following tables summarize the in vitro efficacy of various 1-benzylpiperidine derivatives against these targets, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).
| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) | Reference |
| 21 | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | AChE | 0.56 | >18,000 | [1] |
| 13e (E2020/Donepezil) | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | >1250 | [2] |
| 19 | 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | ~34,700 | [3] |
| d5 | N-Benzyl piperidine | AChE | 6,890 | - | [4] |
| d10 | N-Benzyl piperidine | AChE | 3,220 | - | [4] |
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 15b | 1,3-dimethylbenzimidazolinone | eeAChE | 0.39 | [5] |
| 15j | 1,3-dimethylbenzimidazolinone | eqBChE | 0.16 | [5] |
| 28 | N-benzylpiperidine carboxamide | AChE | 0.41 | [6] |
| 20 | N-benzylpiperidine carboxamide | AChE | 5.94 | [6] |
| Compound 21 | 1-Benzoylpiperidine | BChE | 6.16 | [7] |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of the test compound solution at various concentrations (or solvent control)
-
10 µL of the enzyme solution (AChE or BChE)
-
-
Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the substrate solution (ATCI or BTCI) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the rate of the solvent control. The IC50 value is then calculated from the dose-response curve.
Neuroprotection Assay Using PC12 Cells
PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model for neuronal cells to assess the neuroprotective effects of compounds against various toxins.
Principle: PC12 cells are first differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF). These differentiated cells are then exposed to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides) in the presence or absence of the test compound. The neuroprotective effect is quantified by measuring cell viability, typically using an MTT assay.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Collagen-coated cell culture plates
-
Neurotoxin (e.g., 6-OHDA, amyloid-beta)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in appropriate medium on collagen-coated plates.
-
Induce differentiation by treating the cells with NGF (typically 50-100 ng/mL) for several days until neurite outgrowth is observed.
-
-
Neurotoxin Treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Add the neurotoxin to the culture medium to induce cell death. A control group without the neurotoxin and a group with only the neurotoxin are included.
-
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated with neurotoxin). The neuroprotective effect of the test compound is determined by the increase in cell viability in the presence of the neurotoxin.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is critical to the cognitive decline observed in patients.[8] Cholinergic neurons in the basal forebrain are particularly vulnerable in Alzheimer's disease, leading to reduced acetylcholine levels in the brain.[9] Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and enhance cholinergic neurotransmission.
Caption: Cholinergic signaling at the synapse and the mechanism of acetylcholinesterase inhibitors.
NMDA Receptor Signaling Pathway and Neuroprotection
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory.[10][11] However, overactivation of NMDA receptors can lead to excessive calcium influx, triggering excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases.[12] Some neuroprotective compounds may act by modulating NMDA receptor activity or downstream signaling pathways.
Caption: Simplified NMDA receptor signaling cascade leading to either synaptic plasticity or excitotoxicity.
Experimental Workflow for Efficacy Benchmarking
The overall process for evaluating the efficacy of novel 1-benzylpiperidine derivatives involves a multi-step approach, from initial in vitro screening to more complex cellular and in vivo models.
Caption: A generalized workflow for the preclinical evaluation of novel neuroprotective compounds.
Conclusion and Future Directions
The 1-benzylpiperidine scaffold represents a versatile platform for the development of potent cholinesterase inhibitors and potential neuroprotective agents. Structure-activity relationship studies have demonstrated that modifications at various positions of the piperidine ring can significantly impact efficacy and selectivity. While a substantial body of research exists for derivatives substituted at the 4-position, further investigation into the therapeutic potential of this compound and its analogs is warranted. Future studies should focus on synthesizing and evaluating these specific derivatives against a broader range of neurodegenerative targets, including but not limited to cholinesterases, NMDA receptors, and other pathways implicated in neuronal cell death. A comprehensive understanding of the structure-activity relationships for the 3-amino substituted piperidines will be crucial for the rational design of next-generation neuroprotective therapeutics.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine | Benchchem [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-benzyl-N-methylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Disposal of 1-benzyl-N-methylpiperidin-3-amine.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary personal protective equipment is worn. This is critical to prevent accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or in poorly ventilated areas. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, as with many research chemicals, requires a systematic approach to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Clearly label the waste container with the full chemical name: "this compound".
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.
-
Ensure the container is tightly sealed to prevent the release of vapors.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the storage area cool and dry.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available safety information.
-
Never dispose of this compound down the drain or in regular trash.[1]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS department and emergency response team.
-
Prevent the spill from entering drains or waterways.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guide and is based on data for structurally similar compounds. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the exact material being handled. The absence of a specific SDS for this compound necessitates a cautious approach, prioritizing consultation with safety professionals.
References
Essential Safety and Operational Protocols for Handling 1-benzyl-N-methylpiperidin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1-benzyl-N-methylpiperidin-3-amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. Do not wear contact lenses as they can absorb and concentrate irritants.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Fire/flame resistant and impervious clothing, lab coat, or overalls. | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[1] Contaminated gloves should be replaced immediately. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (NIOSH/MSHA or European Standard EN 149 approved) should be used.[2][3][4] |
Experimental Protocols
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
-
Safe Handling Practices: Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3][5] Wash hands and any exposed skin thoroughly after handling.[3][5] Take precautionary measures against static discharge.[4][5]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Incompatible materials such as strong oxidizing agents and acids should be stored separately.[6]
Disposal Plan:
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not allow the material to enter drains or water courses.[1][7]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, get medical advice/attention.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][8] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[2][5] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment as outlined above.[1] Remove all sources of ignition.[3][4]
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[2] Absorb the spill with inert material (e.g., sand, diatomaceous earth, acid or universal binding agents) and collect it into a suitable, labeled container for disposal.[4][7][9] Ventilate the affected area.[7]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.es [fishersci.es]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
